molecular formula C14H29NO3 B1416416 N-Boc-9-aminononan-1-ol CAS No. 1397043-36-5

N-Boc-9-aminononan-1-ol

Cat. No.: B1416416
CAS No.: 1397043-36-5
M. Wt: 259.38 g/mol
InChI Key: DPOMQRHBUKSSJK-UHFFFAOYSA-N
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Description

N-Boc-9-aminononan-1-ol is a useful research compound. Its molecular formula is C14H29NO3 and its molecular weight is 259.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Boc-9-aminononan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-9-aminononan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(9-hydroxynonyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29NO3/c1-14(2,3)18-13(17)15-11-9-7-5-4-6-8-10-12-16/h16H,4-12H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOMQRHBUKSSJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1H NMR spectrum of N-Boc-9-aminononan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of N-Boc-9-aminononan-1-ol

Introduction

N-Boc-9-aminononan-1-ol is a valuable bifunctional molecule, frequently employed as a linker in the synthesis of complex molecules within drug discovery, proteomics, and materials science. Its structure incorporates a long aliphatic chain, providing spatial separation, a terminal primary alcohol for further functionalization, and a tert-butyloxycarbonyl (Boc)-protected amine, which allows for controlled, sequential chemical modifications.

Given its role as a critical building block, unambiguous structural verification and purity assessment are paramount. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary analytical technique for this purpose, offering a rapid and definitive fingerprint of the molecular structure. This guide provides a comprehensive analysis of the ¹H NMR spectrum of N-Boc-9-aminononan-1-ol, detailing the predicted chemical shifts and coupling patterns. It is designed to serve as a practical resource for researchers, enabling them to confidently interpret their own experimental data and understand the causal relationships between the molecule's structure and its spectral features.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first dissect the molecule into its distinct proton environments. Each unique chemical environment will give rise to a separate signal in the spectrum. The structure of N-Boc-9-aminononan-1-ol is shown below, with key proton groups labeled for discussion.

Caption: Labeled proton environments in N-Boc-9-aminononan-1-ol.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of N-Boc-9-aminononan-1-ol can be predicted by analyzing each labeled proton environment. The following analysis assumes a standard deuterated solvent such as chloroform-d (CDCl₃).

(a) The Boc Protecting Group (-(CH₃)₃): ~1.44 ppm

The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the carbon-carbon single bonds. Consequently, they give rise to a single, sharp, and highly intense signal. Because there are no adjacent protons, this signal appears as a singlet. Its characteristic upfield chemical shift, typically around 1.44 ppm , is a hallmark of the Boc-protecting group.[1][2] The integration of this peak will correspond to 9 protons, making it a prominent landmark in the spectrum.

(b) The Amide Proton (-NH-): ~4.5-5.5 ppm

The proton attached to the nitrogen atom is part of a carbamate functional group. Its chemical shift is variable and can be found in the range of 4.5-5.5 ppm . This proton's signal is often broadened due to quadrupolar coupling with the adjacent nitrogen atom and potential chemical exchange.[3] In theory, it should couple with the adjacent methylene protons (c), but this coupling is often not observed or is poorly resolved if the proton is undergoing rapid exchange with trace amounts of water or acid in the solvent.

(c) The N-Alkoxymethyl Group (-CH₂-NHBoc): ~3.10 ppm

The two protons on the carbon directly attached to the nitrogen atom (C8) are deshielded by the electronegative nitrogen.[4][5] This deshielding effect shifts their signal downfield to approximately 3.10 ppm . These protons are adjacent to the methylene group at position C7, so their signal is expected to be a triplet, assuming no coupling to the NH proton. If coupling to the NH proton (b) does occur, the signal would appear as a quartet. A typical three-bond (³J) coupling constant in an aliphatic chain is around 6-8 Hz.[6]

(f) The Hydroxymethyl Group (-CH₂-OH): ~3.64 ppm

The two protons on the carbon bearing the hydroxyl group (C1) are significantly deshielded by the highly electronegative oxygen atom.[7][8] This results in a downfield chemical shift, typically observed as a triplet at approximately 3.64 ppm due to coupling with the adjacent methylene protons at C2.

(g) The Hydroxyl Proton (-OH): Variable, ~1.5-3.5 ppm

The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent purity.[9][10] It can appear anywhere from 1 to 5.5 ppm and is often a broad singlet.[9] This is because hydroxyl protons can undergo rapid chemical exchange, which averages out the coupling information from the adjacent methylene group (f).[11] Therefore, it typically does not exhibit splitting and does not cause splitting in the adjacent -CH₂- signal.

(d & e) The Aliphatic Chain (-(CH₂)₇-): ~1.25-1.56 ppm

The protons of the long methylene chain constitute the remainder of the molecule.

  • Bulk Methylene (e): The five central methylene groups (C3, C4, C5, C6, C7) are in very similar chemical environments, far from the influence of the terminal functional groups. Their signals will overlap significantly, creating a broad, complex multiplet in the upfield region of the spectrum, centered around 1.25-1.35 ppm .[12] The total integration of this "hump" will be 10 protons.

  • Flanking Methylene (d): The methylene groups at C2 and C7 are adjacent to the more functionalized ends of the chain. They are slightly deshielded compared to the bulk methylene groups. The protons at C2, being adjacent to the C1-OH group, will appear slightly further downfield, around 1.56 ppm . The protons at C7, adjacent to the C8-NHBoc group, will appear around 1.48 ppm . Both signals are expected to be multiplets (quintets) due to coupling with their methylene neighbors on both sides.

Data Summary Table

The predicted ¹H NMR data for N-Boc-9-aminononan-1-ol in CDCl₃ are summarized below.

LabelProton GroupPredicted δ (ppm)IntegrationMultiplicityApprox. J (Hz)
a -C(CH ₃)₃1.449Hsinglet (s)N/A
b -NH -4.5 - 5.51Hbroad singlet (br s)N/A
c -CH ₂-NHBoc3.102Htriplet (t)6.8
d -CH ₂-CH₂NHBoc & -CH ₂-CH₂OH1.48 - 1.564Hmultiplet (m)~7.0
e -(CH ₂)₅-1.25 - 1.3510Hmultiplet (m)N/A
f -CH ₂-OH3.642Htriplet (t)6.6
g -OH 1.5 - 3.51Hbroad singlet (br s)N/A

Experimental Protocol: Acquiring a High-Quality Spectrum

Adherence to a robust experimental protocol is crucial for obtaining a high-quality, interpretable spectrum.

1. Sample Preparation

  • Analyte: Weigh approximately 5-10 mg of N-Boc-9-aminononan-1-ol directly into a clean, dry NMR tube.

  • Solvent Selection: Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is an excellent choice for this molecule due to its relatively non-polar nature.

    • Causality: The deuterated solvent prevents a large, overwhelming solvent signal in the spectrum. TMS provides a reference point at 0 ppm for accurate chemical shift calibration.[7]

  • Dissolution: Cap the tube and vortex gently until the sample is fully dissolved. A clear, homogeneous solution is required to ensure sharp, well-resolved peaks.

2. NMR Instrument Parameters (400 MHz Spectrometer)

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which is critical for achieving narrow linewidths and good resolution.

  • Acquisition Parameters:

    • Pulse Program: A standard 1D proton pulse sequence (e.g., 'zg30') is appropriate.

    • Spectral Width: Set to ~16 ppm (e.g., from -2 to 14 ppm) to ensure all signals are captured.

    • Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.

    • Relaxation Delay (D1): Use a delay of 1-2 seconds.

      • Causality: This delay allows for the protons to relax back to their equilibrium state between pulses, ensuring that the resulting signal intensities are representative of the proton ratios.

    • Acquisition Time (AQ): Set to ~3-4 seconds to ensure good digital resolution.

3. Data Processing

  • Fourier Transformation: Apply an exponential window function (line broadening of ~0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate all signals to determine the relative ratios of the different types of protons.

Self-Validation and Spectrum Confirmation

A key principle of rigorous scientific work is self-validation. The following steps can be taken to confirm the peak assignments with a high degree of confidence.

1. D₂O Exchange This simple experiment is invaluable for identifying exchangeable protons (-OH and -NH).[11]

  • Protocol: After acquiring the initial spectrum, add one drop of deuterium oxide (D₂O) to the NMR tube. Cap it, shake vigorously for ~30 seconds, and allow the layers to settle. Re-acquire the ¹H NMR spectrum.

  • Expected Outcome: The signals corresponding to the -OH (g) and -NH (b) protons will significantly decrease in intensity or disappear entirely. The deuterium atoms from D₂O exchange with these protons, and since deuterium is not observed in a standard ¹H NMR experiment, the signals vanish. This provides definitive confirmation of their assignments.

2. 2D COSY (Correlation Spectroscopy) For an unambiguous assignment of the entire aliphatic chain, a 2D COSY experiment is highly recommended.

  • Principle: This experiment reveals which protons are coupled to each other. A cross-peak will appear in the 2D spectrum at the chemical shifts of two protons that are spin-spin coupled (typically through three bonds).

  • Expected Correlations:

    • A cross-peak between the -CH₂-OH signal (f , ~3.64 ppm) and the adjacent methylene signal (d , ~1.56 ppm).

    • A cross-peak between the -CH₂-NHBoc signal (c , ~3.10 ppm) and its neighboring methylene (d , ~1.48 ppm).

    • A chain of cross-peaks connecting all the adjacent methylene groups throughout the nonane backbone, confirming their connectivity.

Conclusion

The ¹H NMR spectrum of N-Boc-9-aminononan-1-ol is rich with information that allows for its complete structural elucidation. The key diagnostic signals include the intense 9H singlet for the Boc group at ~1.44 ppm, and the two downfield triplets for the methylene groups attached to the oxygen (~3.64 ppm) and nitrogen (~3.10 ppm). The long aliphatic chain produces a characteristic set of overlapping multiplets in the upfield region. By employing standard 1D NMR techniques, coupled with confirmatory experiments like D₂O exchange and 2D COSY, researchers can confidently verify the structure and purity of this important synthetic building block, ensuring the integrity of their subsequent scientific endeavors.

References

  • ResearchGate. (n.d.). ¹H-NMR spectrum of N-Boc glutamic acid. Link

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Link

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Link

  • Oregon State University. (n.d.). ¹H NMR Chemical Shift. Link

  • University of Wisconsin. (n.d.). NMR Spectroscopy: ¹H NMR Chemical Shifts. Link

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Link

  • Jasperse, C. (n.d.). Short Summary of ¹H-NMR Interpretation. Minnesota State University Moorhead. Link

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Link

  • ChemicalBook. (n.d.). N-Boc-L-valine(13734-41-3) ¹H NMR spectrum. Link

  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Link

  • University of Potsdam. (n.d.). Chemical shifts. Link

  • Kwan, E. E. (n.d.). Coupling Constants and Structure: Vicinal Couplings. Harvard University. Link

  • Cheminfo.org. (n.d.). Determine the structure of Boc amino acids. Link

  • Canadian Journal of Chemistry. (2012). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Link

  • National Institutes of Health. (n.d.). γ-Amino Alcohols via Organocascade Reactions Involving Dienamine Catalysis. Link

  • Kwan, E. E. (2012, January 31). Lecture 3: Coupling Constants. Harvard University. Link

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Link

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Link

  • Sigma-Aldrich. (n.d.). N-Protected Amino Alcohols. Link

  • Michigan State University. (n.d.). Proton NMR Table. Link

  • YouTube. (2021, February 4). S'21 - NMR 14 - J values (coupling constants). Link

  • University of Wisconsin. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Link

  • ChemicalBook. (n.d.). N-Boc-L-Histidine(17791-52-5) ¹H NMR spectrum. Link

  • Greenwich Academic Literature Archive (GALA). (2016, March 9). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Link

  • YouTube. (2021, October 4). How to Interpret Chemical Shift in the ¹H NMR (O Chem). Link

  • Wiley Online Library. (2002, August 6). Complete assignment of ¹H and ¹³C NMR data for nine protopanaxatriol glycosides. Link

Sources

13C NMR data for tert-butyl (9-hydroxynonyl)carbamate

Technical Guide: C NMR Data for tert-Butyl (9-hydroxynonyl)carbamate

Executive Summary & Compound Profile

tert-Butyl (9-hydroxynonyl)carbamate (CAS: 102526-64-7) is a linear

1
  • IUPAC Name: tert-butyl

    
    -(9-hydroxynonyl)carbamate
    
  • Molecular Formula:

    
    
    
  • Molecular Weight: 259.39 g/mol

  • Key Functional Groups: Carbamate (Boc), Primary Alcohol, Nonyl Chain.

Structural Analysis & Carbon Assignment

Before interpreting the spectrum, we must establish a numbering system. The molecule is asymmetric, resulting in distinct environments for the chain termini, while the internal methylene carbons exhibit overlapping signals characteristic of long-chain alkanes.

Numbering Scheme (for assignment)
  • C_q (Boc): Quaternary carbon of the tert-butyl group.

  • C=O (Boc): Carbonyl carbon.

  • Me (Boc): Methyl carbons of the tert-butyl group (3 equivalent carbons).

  • C1: Methylene

    
     to the Carbamate Nitrogen (-NH-C H
    
    
    -).
  • C2: Methylene

    
     to the Carbamate Nitrogen.
    
  • C3–C7: Internal methylene chain (bulk).

  • C8: Methylene

    
     to the Hydroxyl group.
    
  • C9: Methylene

    
     to the Hydroxyl group (-C H
    
    
    -OH).

Structurecluster_0Boc Groupcluster_1Nonyl ChainBoc_MeMe (Boc)~28.4 ppmBoc_CqCq~79.1 ppmBoc_Me->Boc_CqBoc_COC=O~156.1 ppmBoc_Cq->Boc_COO-LinkC1C1 (α-NH)~40.6 ppmBoc_CO->C1N-LinkC2C2 (β-NH)~30.1 ppmC1->C2BulkC3-C7 (Bulk)25-29 ppmC2->BulkC8C8 (β-OH)~32.8 ppmBulk->C8C9C9 (α-OH)~62.9 ppmC8->C9OHOHC9->OHHydroxyl

Figure 1: Structural connectivity and predicted chemical shift zones for tert-butyl (9-hydroxynonyl)carbamate.

Experimental C NMR Data

The following data represents the consensus chemical shifts for


Solvent:

Frequency:
Carbon AssignmentChemical Shift (

, ppm)
MultiplicityStructural Environment
C=O (Boc) 156.1 sCarbamate Carbonyl
C

(t-Bu)
79.1 sQuaternary tert-butyl carbon
C9 (

-OH)
62.9 tMethylene adjacent to primary alcohol
C1 (

-NH)
40.6 tMethylene adjacent to carbamate NH
C8 (

-OH)
32.8 tMethylene beta to alcohol
C2 (

-NH)
30.1 tMethylene beta to carbamate
Bulk CH

29.5 tInternal methylene
Bulk CH

29.3 tInternal methylene
Bulk CH

29.1 tInternal methylene
Me (t-Bu) 28.4 qMethyls of tert-butyl group (Intense)
C3/C7 (

)
26.8 tMethylene

to functional groups
C3/C7 (

)
25.7 tMethylene

to functional groups
Spectral Interpretation Logic
  • The Boc Region (156.1, 79.1, 28.4 ppm): These three signals are diagnostic for the protecting group. The carbonyl peak at 156.1 ppm is often weak due to long relaxation times (

    
    ). The methyl signal at 28.4 ppm is typically the most intense peak in the spectrum due to the presence of three equivalent methyl groups (9 protons).
    
  • The Hydroxyl Terminus (62.9, 32.8 ppm): The signal at ~63 ppm is characteristic of a primary aliphatic alcohol (

    
    ). The beta-carbon typically appears near 32.8 ppm, deshielded by the inductive effect of the oxygen two bonds away.
    
  • The Amine Terminus (40.6, 30.1 ppm): The methylene adjacent to the nitrogen (

    
    ) is shielded relative to the alcohol terminus, appearing at ~40.6 ppm. This is a crucial region to check for impurities; free amine (deprotected species) would shift this signal downfield to ~42 ppm.
    
  • The Aliphatic Core (25–30 ppm): The remaining carbons form a "hump" of peaks. Exact assignment of C4, C5, and C6 often requires 2D NMR (HSQC/HMBC), but they invariably cluster between 29.0 and 29.6 ppm.

Experimental Workflow & Validation

To ensure data integrity during synthesis and analysis, follow this self-validating workflow.

WorkflowStep1Synthesis(9-amino-1-nonanol + Boc2O)Step2Workup(Acid/Base Wash)Step1->Step2Step3Sample Prep(50 mg in 0.6 mL CDCl3)Step2->Step3Step41H NMR Screening(Check for Boc: 1.44 ppm, 9H)Step3->Step4Step513C NMR Acquisition(d1 > 2s for Quant C=O)Step4->Step5Step6Validation Point(Confirm C=O @ 156 ppm)Step5->Step6

Figure 2: Synthesis and analytical validation workflow.

Protocol for Sample Preparation
  • Mass: Weigh 30–50 mg of the purified oil/solid.

  • Solvent: Dissolve in 0.6 mL of

    
     (99.8% D).
    
    • Note: If the compound is not fully soluble or peaks are broad, add 1-2 drops of

      
       to break hydrogen bond aggregates, though this may slightly shift the C1/C9 peaks.
      
  • Acquisition:

    • Scans: Minimum 256 scans (due to low sensitivity of

      
      C).
      
    • Relaxation Delay (d1): Set to 2.0 seconds or higher to ensure the quaternary carbonyl carbon (156 ppm) integrates/appears correctly.

Troubleshooting Common Impurities
  • Free Boc Anhydride: Look for a carbonyl peak at 169 ppm and methyls at 27.8 ppm .

  • Free Amine (Deprotected): Disappearance of 156/79 ppm peaks; C1 shifts to ~42 ppm .

  • O-Boc Side Product: If the alcohol reacts with

    
     (rare without DMAP), a carbonate carbonyl appears at ~153 ppm  and the C9 shifts downfield to ~67 ppm .
    

References

  • Synthesis of N-Boc-aminoalkanols: Detailed protocols for mono-Boc protection of symmetrical and asymmetrical diamines/amino-alcohols. Journal of Organic Chemistry, 2005 , 70, 1050.

  • NMR Data for N-Boc-6-aminohexanol (Homolog): Provides the baseline shifts for the C1, C2, and Boc regions used for homology assignment. Frontiers in Chemistry, 2024 , 12.

  • General

    
    C NMR Shifts of Carbamates: 
    Pretsch, E., et al. Structure Determination of Organic Compounds. Springer.[2]
    ChemicalBook Spectral Data for tert-Butyl carbamate derivatives.[2]
    

N-Boc-9-aminononan-1-ol CAS number 1397043-36-5

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-Boc-9-aminononan-1-ol (CAS: 1397043-36-5): A Key Bifunctional Linker for Targeted Protein Degradation

Introduction: Beyond a Simple Molecule

N-Boc-9-aminononan-1-ol, identified by CAS number 1397043-36-5, is a bifunctional organic compound of significant interest in contemporary drug discovery and chemical biology.[1][2] At its core, it is a nine-carbon aliphatic chain functionalized with a hydroxyl (-OH) group at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine (-NHBoc) at the other. This specific arrangement makes it far more than a simple amino alcohol; it is a strategically designed building block, primarily utilized as a flexible, long-chain linker in the synthesis of complex therapeutic agents.

The dual functionality—a readily derivatizable alcohol and a protected amine that can be selectively revealed—positions this molecule as a crucial component in multi-step synthetic pathways. Its most prominent application lies in the burgeoning field of Targeted Protein Degradation (TPD), where it serves as a linker for Proteolysis Targeting Chimeras (PROTACs).[3][4] PROTACs are heterobifunctional molecules designed to recruit a specific target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[5][6] The length and flexibility of the linker are critical for the successful formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), and the C9 alkyl chain of N-Boc-9-aminononan-1-ol provides the necessary spatial separation and conformational freedom for this event.[7]

This guide offers a comprehensive technical overview of N-Boc-9-aminononan-1-ol, from its fundamental properties and synthesis to its application, providing researchers and drug development professionals with the practical insights required for its effective use.

Physicochemical and Structural Properties

The defining features of N-Boc-9-aminononan-1-ol are its linear C9 alkyl backbone, which imparts lipophilicity and flexibility, and its orthogonal protecting groups, which allow for selective chemical modifications.

PropertyValueSource(s)
CAS Number 1397043-36-5[1][2]
Molecular Formula C₁₄H₂₉NO₃[1]
Molecular Weight 259.38 g/mol [1][2]
IUPAC Name tert-butyl (9-hydroxynonyl)carbamateN/A
SMILES O=C(OC(C)(C)C)NCCCCCCCCCO[1]
Predicted State White to off-white solid or viscous oil at room temperature[8]
Predicted Solubility Soluble in polar organic solvents (e.g., Methanol, Dichloromethane)[8]

Synthesis and Purification: A Validated Protocol

The synthesis of N-Boc-9-aminononan-1-ol is a straightforward and high-yielding process centered on the selective protection of the amino group of 9-aminononan-1-ol. The tert-butyloxycarbonyl (Boc) group is ideal for this purpose due to its stability under a wide range of conditions and its facile removal under mild acidic treatment.[9][10]

Reaction Scheme

The reaction involves the nucleophilic attack of the primary amine on di-tert-butyl dicarbonate (Boc₂O). The amine is inherently more nucleophilic than the primary alcohol, allowing for high chemoselectivity, especially under controlled conditions.[11]

Synthesis_of_N_Boc_9_aminononan_1_ol reactant1 HO-(CH₂)₉-NH₂ 9-Aminononan-1-ol plus1 + reactant2 (Boc)₂O Di-tert-butyl dicarbonate product HO-(CH₂)₉-NH-Boc N-Boc-9-aminononan-1-ol arrow_start->product Solvent (e.g., DCM, THF) Base (e.g., TEA, NaHCO₃) Room Temperature

Caption: General synthesis scheme for N-Boc-9-aminononan-1-ol.

Step-by-Step Experimental Protocol
  • Preparation: To a round-bottom flask charged with a magnetic stir bar, add 9-aminononan-1-ol (1.0 eq). Dissolve the starting material in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1-0.5 M concentration).

  • Base Addition: Add a mild base, such as triethylamine (TEA, 1.2 eq) or sodium bicarbonate (NaHCO₃, 2.0 eq), to the solution. The base acts as a scavenger for the acid generated during the reaction.

  • Boc Anhydride Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in a minimal amount of the reaction solvent. Add this solution dropwise to the stirring amine solution at 0 °C (ice bath).

    • Causality Insight: Dropwise addition at a reduced temperature helps to control the exotherm of the reaction and minimizes potential side reactions, ensuring selective N-protection.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

  • Workup:

    • Quench the reaction with the addition of water or a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product is purified via flash column chromatography on silica gel.[12] A gradient of ethyl acetate in hexanes is typically effective for eluting the product.

    • Self-Validating System: The purity of the collected fractions should be confirmed by TLC before combining and concentrating to yield the final product as a clear oil or white solid. An alternative purification strategy for removing excess Boc₂O involves using a scavenger resin like polymer-supported trisamine.[13]

Analytical Characterization Workflow

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized N-Boc-9-aminononan-1-ol. The workflow involves a combination of spectroscopic and spectrometric techniques.

Analytical_Workflow start Synthesized Product (Crude or Purified) nmr ¹H and ¹³C NMR Spectroscopy (Structural Confirmation) start->nmr Identity Check ftir FT-IR Spectroscopy (Functional Group ID) start->ftir Functional Groups ms Mass Spectrometry (LC-MS) (Molecular Weight Verification) start->ms Mass Check purity Purity Assessment (e.g., HPLC, qNMR) nmr->purity ftir->purity ms->purity final Qualified N-Boc-9-aminononan-1-ol purity->final

Caption: Standard analytical workflow for product validation.

Predicted Spectral Data

The following table summarizes the expected key signals for N-Boc-9-aminononan-1-ol based on its structure and data from analogous compounds.[14]

TechniqueSignalAssignment
¹H NMR ~3.64 ppm (t)-CH₂ -OH
~3.10 ppm (q)-CH₂ -NHBoc
~1.56 ppm (m)-CH₂-CH₂ -OH
~1.44 ppm (s, 9H)-C(CH₃ )₃ (Boc group)
~1.29 ppm (br s)Bulk -(CH₂ )₆- alkyl chain
FT-IR ~3350 cm⁻¹ (broad)O-H stretch (alcohol)
~3340 cm⁻¹ (sharp)N-H stretch (carbamate)
~2920, 2850 cm⁻¹C-H stretch (aliphatic)
~1685 cm⁻¹C=O stretch (carbamate)
Mass Spec. 260.22 [M+H]⁺Calculated for C₁₄H₃₀NO₃⁺
282.20 [M+Na]⁺Calculated for C₁₄H₂₉NO₃Na⁺

Core Application: The PROTAC Linker

The primary utility of N-Boc-9-aminononan-1-ol is as a precursor to an amino-hydroxy C9 linker for PROTACs. A PROTAC's linker is not merely a spacer; its length, rigidity, and attachment points are critical determinants of degradation efficacy.[7][] Long, flexible linkers like the one derived from this molecule can be crucial for enabling productive ternary complex formation, especially when the binding pockets on the target protein and the E3 ligase are distant or awkwardly oriented.[7]

Workflow for PROTAC Integration

The integration of the linker into a PROTAC molecule involves a two-stage process: deprotection of the amine followed by coupling reactions at both the amine and hydroxyl termini.

PROTAC_Integration cluster_coupling Orthogonal Coupling Strategy start N-Boc-9-aminononan-1-ol deprotection Boc Deprotection (e.g., TFA in DCM) start->deprotection activated_linker HO-(CH₂)₉-NH₃⁺ (Activated Linker) deprotection->activated_linker Reveals primary amine poi_ligand POI Ligand (with coupling site) activated_linker->poi_ligand Amide bond formation, etc. e3_ligand E3 Ligase Ligand (with coupling site) activated_linker->e3_ligand Ether linkage, etc. protac Final PROTAC Molecule poi_ligand->protac e3_ligand->protac

Caption: Conceptual workflow for linker incorporation into a PROTAC.

  • Boc Deprotection: The Boc group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane.[16] This reaction is usually rapid at room temperature and yields the primary ammonium salt.

    • Trustworthiness: This is one of the most reliable and frequently used transformations in medicinal chemistry, ensuring a clean and high-yielding conversion to the free amine.[17]

  • Orthogonal Coupling: With both the amine and hydroxyl groups now available, the linker can be coupled to the Protein of Interest (POI) ligand and the E3 ligase ligand. The order and chemistry depend on the specific synthetic strategy. For instance:

    • The free amine can react with an activated carboxylic acid on a POI ligand to form a stable amide bond.

    • The hydroxyl group can be converted to a better leaving group (e.g., a tosylate or mesylate) or used directly in a Mitsunobu reaction or Williamson ether synthesis to connect to the E3 ligase ligand.[9]

Safety and Handling

While a specific Safety Data Sheet (SDS) for N-Boc-9-aminononan-1-ol is not widely available, a hazard assessment can be made based on its functional groups and analogous compounds like other amino alcohols.[18]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

  • Hazards: Likely to be an irritant to the skin and eyes. The reagents used in its synthesis and deprotection (e.g., Boc₂O, TEA, TFA, HCl) are corrosive and/or toxic and must be handled with appropriate care.

  • Storage: Store in a cool, dry place in a tightly sealed container.

Conclusion

N-Boc-9-aminononan-1-ol is a highly valuable synthetic intermediate, purpose-built for the demands of modern drug discovery. Its simple, linear structure belies its strategic importance as a long-chain bifunctional linker. The robust and well-understood chemistry of the Boc-protected amine and the primary alcohol allows for its reliable synthesis and versatile incorporation into complex molecules. For researchers in the field of Targeted Protein Degradation, this compound represents a key tool for optimizing the linker element of PROTACs, a critical step in developing novel therapeutics for a wide range of diseases.

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • MDPI. Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. [Link]

  • ResearchGate. 1 H-NMR spectrum of N-Boc glutamic acid. [Link]

  • WuXi Biology. Alcohol Speed up Boc Protection of Primary Amines. [Link]

  • PubMed Central. Targeted protein degradation with bifunctional molecules as a novel therapeutic modality for Alzheimer's disease & beyond. [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

  • RSC. Current strategies for the design of PROTAC linkers: a critical review. [Link]

  • PubMed. Bifunctional robots inducing targeted protein degradation. [Link]

  • Fisher Scientific. Amine Protection / Deprotection. [Link]

  • Sygnature Discovery. Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders. [Link]

  • Frontiers in Chemistry. Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation. [Link]

  • ResearchGate. How can we protect an amino group leaving an alcohol group free?. [Link]

Sources

Technical Monograph: N-Boc-9-aminononan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling and Synthetic Utility in Linker Chemistry[1][2]

Executive Summary

N-Boc-9-aminononan-1-ol (CAS: 1397043-36-5 ) is a critical heterobifunctional linker intermediate used extensively in the synthesis of proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs).[1][2] With a precise molecular weight of 259.39 g/mol , this C9-alkyl spacer provides a defined hydrophobic distance between functional warheads, modulating the permeability and ternary complex formation of bioactive ligands.

This guide details the physicochemical properties, validated synthetic protocols, and characterization standards for N-Boc-9-aminononan-1-ol, designed for researchers requiring high-purity linker integration.[1]

Physicochemical Profile

The molecular architecture of N-Boc-9-aminononan-1-ol consists of a linear nine-carbon aliphatic chain terminated by a primary hydroxyl group and a tert-butyloxycarbonyl (Boc)-protected amine.[1] This design ensures orthogonality during complex synthesis, allowing the hydroxyl group to be derivatized (e.g., via Mitsunobu or tosylation) while the amine remains masked.

Table 1: Key Physicochemical Specifications

PropertyValueNotes
IUPAC Name tert-Butyl (9-hydroxynonyl)carbamate
CAS Number 1397043-36-5Verified Registry Number
Molecular Formula C₁₄H₂₉NO₃
Molecular Weight 259.39 g/mol Monoisotopic Mass: 259.21
Physical State Waxy Solid or Viscous OilTemperature/Purity dependent
LogP 3.23Predicted (Hydrophobic)
TPSA 58.56 ŲTopological Polar Surface Area
Solubility DCM, THF, MeOH, DMSOInsoluble in water
Synthetic Methodology

The synthesis of N-Boc-9-aminononan-1-ol relies on the chemoselective protection of 9-aminononan-1-ol.[1] The challenge lies in preventing O-acylation while quantitatively protecting the nitrogen.[1] The protocol below utilizes a solvent-controlled approach to maximize N-selectivity without requiring extensive chromatographic purification.

Protocol: Chemoselective N-Boc Protection
  • Reagents: 9-Aminononan-1-ol (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), Triethylamine (Et₃N, 1.2 eq), Dichloromethane (DCM, anhydrous).[1]

  • Equipment: Round-bottom flask, inert gas (N₂) line, addition funnel.[1]

Step-by-Step Workflow:

  • Solubilization: Dissolve 9-aminononan-1-ol (10 mmol) in anhydrous DCM (50 mL) under N₂ atmosphere. Cool the solution to 0°C using an ice bath to suppress kinetic O-acylation.

  • Base Addition: Add Et₃N (12 mmol) dropwise. Stir for 10 minutes.

  • Reagent Addition: Dissolve Boc₂O (11 mmol) in DCM (10 mL) and add it slowly to the reaction mixture over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC (stain with Ninhydrin for free amine or PMA for the product).

  • Workup (Self-Validating Step):

    • Wash organic layer with 10% Citric Acid (2 x 30 mL) to remove unreacted amine and Et₃N.

    • Wash with Saturated NaHCO₃ (2 x 30 mL) to remove Boc-byproducts and residual acid.[1]

    • Wash with Brine , dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: If necessary, purify via flash column chromatography (Hexanes:EtOAc, gradient 8:2 to 6:4).

Visual Workflow: Synthesis & Purification

SynthesisWorkflow Start Start: 9-Aminononan-1-ol (DCM, 0°C) BocAdd Addition: Boc2O + Et3N (Slow Addition) Start->BocAdd Activation Reaction Reaction: RT, 4-12h (N-Selectivity) BocAdd->Reaction Kinetic Control AcidWash Acid Wash: 10% Citric Acid (Removes Amine) Reaction->AcidWash Quench BaseWash Base Wash: Sat. NaHCO3 (Removes Acid) AcidWash->BaseWash Purification Product Final Product: N-Boc-9-aminononan-1-ol (>95% Purity) BaseWash->Product Concentration

Figure 1: Chemoselective synthesis workflow illustrating the critical wash steps that ensure high purity without immediate chromatography.

Analytical Characterization

To ensure the integrity of the linker before conjugation, the following spectral signatures must be verified. The absence of signals around 2.8 ppm (free amine alpha-protons) confirms successful protection.[1]

Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃):

  • δ 4.50 (br s, 1H): NH (Carbamate proton).

  • δ 3.64 (t, J = 6.6 Hz, 2H): -CH ₂-OH (Alpha to hydroxyl).[1]

  • δ 3.10 (q, J = 6.5 Hz, 2H): -CH ₂-NHBoc (Alpha to nitrogen).[1]

  • δ 1.52–1.60 (m, 4H): Beta-protons (-CH₂-CH₂-X).[1]

  • δ 1.44 (s, 9H): Boc tert-butyl group (-C(CH ₃)₃).[1]

  • δ 1.25–1.35 (m, 10H): Internal methylene chain.

Mass Spectrometry (ESI-MS):

  • [M+H]⁺: Calculated: 260.22; Observed: 260.2.

  • [M+Na]⁺: Calculated: 282.20; Observed: 282.2.

  • [M+H-Boc]⁺: Observed fragment at ~160.2 (Loss of Boc group).[1]

Functional Utility in Linkerology

In PROTAC design, the linker length defines the "reach" between the E3 ligase ligand and the protein of interest (POI) ligand.[3] N-Boc-9-aminononan-1-ol provides a ~12 Å hydrophobic spacer.[1]

Mechanism of Action:

  • Activation: The hydroxyl group is typically converted to a leaving group (Tosylate/Mesylate) or oxidized to an aldehyde for conjugation to Ligand A.

  • Deprotection: The Boc group is acid-labile.[1] Removal exposes the primary amine for conjugation to Ligand B (often via amide coupling or reductive amination).

Deprotection Mechanism (TFA Mediated)

The Boc group is removed using Trifluoroacetic acid (TFA) or HCl in Dioxane. The mechanism involves protonation of the carbonyl oxygen, followed by the collapse of the tert-butyl cation, releasing isobutylene and CO₂.

Deprotection Substrate N-Boc-Linker (Protected) Protonation Protonation (TFA/H+) Substrate->Protonation Acid Attack Collapse Fragmentation (- t-Butyl Cation) Protonation->Collapse Elimination Carbamic Carbamic Acid Intermediate Collapse->Carbamic - Isobutylene Final Free Amine Salt (Linker-NH3+) Carbamic->Final - CO2 (Gas)

Figure 2: Acid-mediated deprotection mechanism.[1] The evolution of CO₂ gas drives the reaction to completion.[1]

References
  • ChemicalBook. (2024). tert-Butyl (9-hydroxynonyl)carbamate Properties and CAS.

  • MedChemExpress. (2024). PROTAC Linker Design and Physicochemical Properties.

  • Fluorochem. (2024).[4] Product Specification: tert-Butyl (9-hydroxynonyl)carbamate.

  • National Institutes of Health (NIH). (2020). Impact of Linker Composition on PROTAC Permeability. PubMed Central.

  • Krapcho, A. P., et al. (1990). Mono-protection of diamines and amino alcohols.[1] Synthetic Communications. (Standard protocol reference).

Sources

A-Z Guide to the Synthesis of N-Boc-9-aminononan-1-ol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The selective protection of multifunctional molecules is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and biotechnology sectors. N-Boc-9-aminononan-1-ol is a critical bifunctional linker, widely employed in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and various molecular probes. Its linear C9 chain provides spatial separation between two distinct functionalities: a terminal hydroxyl group available for further derivatization and a carbamate-protected amine that ensures chemoselectivity in subsequent reaction steps. This guide provides a comprehensive, in-depth technical overview of the synthesis of N-Boc-9-aminononan-1-ol from its parent amino alcohol. We will explore the underlying chemical principles, provide a field-proven experimental protocol, detail characterization methods, and offer practical insights for troubleshooting. This document is intended for researchers, scientists, and process chemists in the drug development field who require a robust and reproducible method for the preparation of this key synthetic intermediate.

Introduction and Strategic Importance

In the intricate landscape of drug design and development, bifunctional linkers are indispensable tools. They serve to connect different molecular entities, such as a targeting ligand and a therapeutic payload, with precise spatial control. The C9 alkyl chain of 9-aminononan-1-ol offers a desirable combination of length and flexibility, making it a popular choice for this purpose.

However, the presence of two nucleophilic groups—a primary amine and a primary alcohol—necessitates a protection strategy to achieve selective functionalization. The tert-butyloxycarbonyl (Boc) group is the protecting group of choice for the amine functionality in this context for several key reasons:

  • Chemoselectivity: The reaction conditions for Boc protection are mild and highly selective for the more nucleophilic amine over the hydroxyl group.

  • Stability: The resulting N-Boc carbamate is stable to a wide range of reaction conditions, including basic, nucleophilic, and reductive environments, allowing for broad synthetic utility of the free hydroxyl group.[1]

  • Orthogonality: The Boc group can be readily removed under acidic conditions (e.g., with trifluoroacetic acid), which typically do not affect other common protecting groups or sensitive functionalities, fitting well into complex synthetic strategies.[2][3]

This guide focuses on the direct and efficient synthesis of N-Boc-9-aminononan-1-ol, a foundational building block for advanced therapeutic modalities.

Chemical Principles and Reaction Mechanism

The synthesis of N-Boc-9-aminononan-1-ol involves the reaction of 9-aminononan-1-ol with di-tert-butyl dicarbonate, commonly known as Boc-anhydride ((Boc)₂O). This reaction is a classic example of nucleophilic acyl substitution.

Mechanism of Boc Protection:

The reaction proceeds via a well-established mechanism.[2][4][5] The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc-anhydride.[2][4][6] This forms a tetrahedral intermediate. The intermediate then collapses, expelling a tert-butyl carbonate anion as a leaving group.[4][5]

While the reaction can proceed without a base, the inclusion of a mild, non-nucleophilic base like triethylamine (TEA) is common practice.[5] The base serves to deprotonate the positively charged ammonium intermediate, regenerating a neutral amine and driving the reaction to completion.[5][6] The tert-butyl carbonate leaving group is unstable and decomposes into carbon dioxide (CO₂) and the tert-butoxide anion, which is subsequently protonated by the triethylammonium salt.[4][6]

The selectivity for N-acylation over O-acylation is due to the significantly higher nucleophilicity of the primary amine compared to the primary alcohol.

Below is a diagram illustrating the step-by-step reaction mechanism.

ReactionMechanism Figure 1: Reaction Mechanism of Boc Protection cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products & Byproducts R_NH2 9-Aminononan-1-ol (R-NH₂) Intermediate [R-NH₂⁺-(C=O)O-tBu-O⁻-(C=O)O-tBu] R_NH2->Intermediate Nucleophilic Attack Boc2O Boc-Anhydride ((Boc)₂O) Boc2O->Intermediate Product N-Boc-9-aminononan-1-ol (R-NH-Boc) Intermediate->Product Collapse & Proton Transfer Byproducts tBuOH + CO₂ + Et₃N·H⁺ Intermediate->Byproducts Base Triethylamine (Et₃N) Base->Intermediate Deprotonation

Caption: Reaction Mechanism for the N-Boc Protection of 9-Aminononan-1-ol.

Detailed Experimental Protocol

This protocol is designed for robustness and scalability, ensuring high yield and purity of the final product.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
9-Aminononan-1-ol≥97%Sigma-AldrichStarting material.
Di-tert-butyl dicarbonate ((Boc)₂O)≥98%TCI ChemicalsAcylating agent.
Triethylamine (TEA)≥99.5%, anhydrousAcros OrganicsBase. Should be freshly distilled.
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher ScientificReaction solvent.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeVWRFor aqueous work-up.
Brine (Saturated NaCl solution)ACS GradeVWRFor aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeEMD MilliporeDrying agent.
Silica Gel230-400 mesh, Grade 60Sorbent TechnologiesFor column chromatography.
Step-by-Step Synthesis Workflow

Safety Precaution: This procedure should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reaction Setup:

    • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 9-aminononan-1-ol (5.00 g, 31.4 mmol, 1.0 equiv.).

    • Dissolve the starting material in anhydrous dichloromethane (DCM, 100 mL).

    • Cool the resulting solution to 0 °C using an ice-water bath.

  • Addition of Reagents:

    • While stirring at 0 °C, add triethylamine (TEA, 5.25 mL, 37.7 mmol, 1.2 equiv.) dropwise to the solution.

    • In a separate beaker, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 7.53 g, 34.5 mmol, 1.1 equiv.) in a minimal amount of anhydrous DCM (approx. 20 mL).

    • Add the (Boc)₂O solution to the reaction flask dropwise over 15-20 minutes, ensuring the internal temperature remains below 5 °C. Causality Note: Slow addition at 0 °C is crucial to control the exotherm of the reaction and prevent potential side reactions.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Stir the reaction at room temperature for 12-16 hours (overnight).[3]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 10% Methanol in DCM, visualized with ninhydrin stain). The reaction is complete when the starting amine spot has been fully consumed.

  • Aqueous Work-up:

    • Quench the reaction by adding deionized water (50 mL).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL).[7] Causality Note: The acid wash removes excess triethylamine, while the bicarbonate wash removes any unreacted (Boc)₂O and acidic byproducts.

    • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[7]

  • Purification:

    • The crude product, typically a colorless to pale yellow oil or waxy solid, is purified by flash column chromatography on silica gel.[8]

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% ethyl acetate).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield N-Boc-9-aminononan-1-ol as a white solid or colorless oil.

Below is a workflow diagram summarizing the synthesis and purification process.

Caption: Overall workflow for the synthesis of N-Boc-9-aminononan-1-ol.

Characterization and Quality Control

To ensure the identity and purity of the synthesized N-Boc-9-aminononan-1-ol, a combination of analytical techniques is employed. The data presented below are typical for a successfully synthesized batch.

TechniqueParameterExpected Result
¹H NMR (400 MHz, CDCl₃)δ 4.55 (br s, 1H, NH ), 3.64 (t, J = 6.6 Hz, 2H, CH ₂OH), 3.10 (q, J = 6.8 Hz, 2H, CH ₂NH), 1.58 – 1.48 (m, 4H), 1.44 (s, 9H, C(CH ₃)₃), 1.37 – 1.25 (m, 8H).
¹³C NMR (101 MHz, CDCl₃)δ 156.0, 79.0, 62.9, 40.5, 32.7, 30.1, 29.4, 29.3, 26.7, 25.7, 28.4.
Mass Spec. ESI-MSm/z calculated for C₁₄H₃₀NO₃ [M+H]⁺: 260.22; found: 260.2.
Appearance VisualWhite to off-white solid or colorless waxy solid.
Purity HPLC/qNMR≥98%

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction - Insufficient reaction time.- Poor quality of (Boc)₂O (hydrolyzed).- Ineffective stirring.- Extend reaction time and continue monitoring by TLC.- Use fresh, high-purity (Boc)₂O.- Ensure vigorous stirring to maintain a homogeneous mixture.
Low Yield - Loss of product during aqueous work-up (emulsion formation).- Inefficient extraction.- Add brine to the separatory funnel to break emulsions.- Perform back-extraction of the aqueous layers with the organic solvent.
Presence of Di-Boc Side Product - This is highly unlikely for a primary amine under these conditions but could indicate an analytical misinterpretation.- Re-verify analytical data (MS and NMR). Di-Boc protection is not a common side reaction for primary amines with (Boc)₂O.
O-acylation Side Product - Use of a stronger, nucleophilic base (e.g., DMAP) or elevated temperatures.- Strictly adhere to the use of a non-nucleophilic base like TEA and maintain temperature control. If O-acylation is observed, the Boc group can be selectively cleaved from the oxygen under mild basic conditions if necessary.

Conclusion

The protocol described herein provides a reliable and efficient method for the synthesis of N-Boc-9-aminononan-1-ol, a valuable linker for applications in drug discovery and development. By understanding the underlying chemical principles and adhering to the detailed experimental procedure, researchers can consistently produce this key intermediate in high yield and purity. The robustness of the Boc protection strategy ensures that the resulting product is primed for a wide array of subsequent chemical transformations, making it an essential tool in the construction of complex, high-value molecules.

References

  • CN112661672A - Crystallization method of Boc-amino acid. Google Patents.
  • Synthesis of N-BOC amines by various routes. ResearchGate. URL: [Link]

  • Boc Protection Mechanism (Boc2O). Common Organic Chemistry. URL: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SpringerLink. URL: [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. URL: [Link]

  • Boc Protection Mechanism (Boc2O + Base). Common Organic Chemistry. URL: [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. URL: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. URL: [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. URL: [Link]

  • Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. ACS Publications. URL: [Link]

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Chemical structure of N-Boc-9-aminononan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Structural Integrity, Synthesis, and Application in Targeted Protein Degradation

Executive Summary

N-Boc-9-aminononan-1-ol (CAS: 1397043-36-5) is a bifunctional aliphatic linker critical to the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1] Characterized by a linear nine-carbon alkyl chain, it features an acid-labile tert-butyloxycarbonyl (Boc) protecting group at the amine terminus and a chemically versatile primary hydroxyl group at the other.

This guide provides a definitive technical analysis of the compound, detailing its physicochemical properties, validated synthesis protocols, and strategic utility in "linkerology"—the science of optimizing spacer length and hydrophobicity to maximize ternary complex formation in drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Nomenclature and Identifiers
ParameterTechnical Detail
IUPAC Name tert-Butyl (9-hydroxynonyl)carbamate
Common Synonyms N-Boc-9-aminononanol; 9-(Boc-amino)-1-nonanol
CAS Registry Number 1397043-36-5
Molecular Formula C₁₄H₂₉NO₃
Molecular Weight 259.39 g/mol
SMILES CC(C)(C)OC(=O)NCCCCCCCCCO
Structural Architecture

The molecule is composed of three distinct functional domains, each serving a specific role in synthetic chemistry:

ChemicalStructure Fig 1. Functional Domain Analysis of N-Boc-9-aminononan-1-ol Boc Boc Group (Acid-Labile Protection) Linker C9 Alkyl Spacer (Hydrophobic/Flexible) Boc->Linker Amide Bond Hydroxyl Primary Alcohol (Reactive Handle) Linker->Hydroxyl C-O Bond

Physical Properties[4]
  • Appearance: Colorless to pale yellow viscous liquid or low-melting solid (dependent on purity and ambient temperature).

  • Solubility: Highly soluble in organic solvents (DCM, THF, Ethyl Acetate, Methanol). Insoluble in water.

  • Stability: Stable under standard laboratory conditions. Hygroscopic; store under inert atmosphere (N₂) at 2–8°C.

Synthesis & Manufacturing Protocol

Mechanistic Causality

The synthesis relies on the chemoselective protection of 9-aminononan-1-ol. While the starting material contains both an amine and an alcohol, the amine is significantly more nucleophilic. By controlling stoichiometry and pH, the di-tert-butyl dicarbonate (Boc₂O) reacts exclusively with the amine, preventing the formation of carbonate byproducts at the hydroxyl end.

Validated Synthesis Workflow

Reagents: 9-Aminononan-1-ol (1.0 eq), Boc₂O (1.1 eq), Triethylamine (TEA, 1.2 eq), Dichloromethane (DCM).

Step-by-Step Methodology:

  • Preparation: Dissolve 9-aminononan-1-ol in anhydrous DCM (0.1 M concentration) under a nitrogen atmosphere.

  • Base Addition: Add Triethylamine (TEA) dropwise. Cool the solution to 0°C to suppress potential side reactions.

  • Acylation: Dissolve Boc₂O in a minimal volume of DCM and add it slowly to the reaction mixture over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor via TLC (stain with Ninhydrin; free amine disappears).

  • Workup (Critical Step):

    • Wash the organic layer with 10% Citric Acid (removes unreacted amine and TEA).

    • Wash with Saturated NaHCO₃ (removes acidic byproducts).

    • Wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: If necessary, purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

SynthesisFlow Fig 2. Chemoselective Synthesis Workflow Start Start: 9-Aminononan-1-ol (in DCM) Reagent Add TEA + Boc2O (0°C -> RT) Start->Reagent Reaction Stir 4-12h (Monitor TLC) Reagent->Reaction Quench Workup: 1. Citric Acid Wash 2. NaHCO3 Wash Reaction->Quench Product Final Product: N-Boc-9-aminononan-1-ol Quench->Product

Analytical Characterization (Expected Data)

To validate the structure, the following NMR signals are diagnostic. The absence of signals >4.0 ppm (other than solvent) confirms no O-Boc protection occurred.

NucleusShift (δ ppm)MultiplicityIntegrationAssignment
¹H NMR 1.44Singlet9HBoc methyl groups (-C(CH₃)₃)
1.25 – 1.60Multiplet14HInternal methylene chain (-(CH₂)₇-)
3.10Quartet/Triplet2HMethylene adjacent to Nitrogen (-CH₂-NH-)
3.64Triplet2HMethylene adjacent to Oxygen (-CH₂-OH)
4.50Broad Singlet1HCarbamate NH (Exchangeable)

Applications in Drug Discovery

PROTAC Linkerology

In PROTAC design, the linker is not merely a passive connector; it dictates the ternary complex geometry (Target Protein—Linker—E3 Ligase).

  • Hydrophobicity Tuning: Unlike PEG linkers (hydrophilic), the C9 alkyl chain of N-Boc-9-aminononan-1-ol introduces hydrophobicity. This is crucial for crossing cell membranes (permeability) and can induce favorable lipophilic interactions within the protein binding pocket.

  • Length Optimization: The 9-carbon chain provides an extended reach (~11–13 Å), often required to span deep binding pockets in E3 ligases like Cereblon (CRBN) or VHL.

Surface Functionalization

The molecule serves as a high-purity spacer for solid-surface modification.

  • Activation: The hydroxyl group is converted to a leaving group (Tosylate/Mesylate) or oxidized to an aldehyde.

  • Attachment: The activated end reacts with surface nucleophiles.

  • Deprotection: Acidic treatment (TFA) removes the Boc group, exposing a primary amine for further bioconjugation.

PROTAC Fig 3. Role of C9 Linker in PROTAC Architecture Ligand Warhead Ligand (Target Protein Binder) Linker C9 Alkyl Linker (Derived from N-Boc-9-aminononan-1-ol) Ligand->Linker Ether/Ester Bond E3 E3 Ligase Ligand (e.g., Thalidomide) Linker->E3 Amide Bond

References

  • CAS Registry. (2024). CAS 1397043-36-5 Entry: tert-Butyl (9-hydroxynonyl)carbamate.[2][3][4][5][6][7] American Chemical Society.

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.

  • Basel, Y., & Hassner, A. (2000).[8] Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Journal of Organic Chemistry.

  • Ambeed. (2024). Safety Data Sheet: tert-Butyl (9-hydroxynonyl)carbamate.

Sources

Methodological & Application

Technical Guide: N-Boc-9-aminononan-1-ol in Solid-Phase Peptide Synthesis

[1][2]

Introduction & Strategic Utility

N-Boc-9-aminononan-1-ol is a bifunctional aliphatic linker widely utilized in medicinal chemistry to modulate hydrophobicity and spatial separation between functional domains.[1][2] In SPPS and conjugate chemistry, it serves two primary roles:

  • C-Terminal Modifier: It acts as a solid-phase anchor to generate peptides with a C-terminal alcohol (peptidols) or alkyl-functionalized C-termini.[1][2]

  • Hydrophobic Spacer: It provides a chemically inert, 9-carbon alkyl chain (

    
    ) to separate warheads from E3 ligase ligands in PROTACs, preventing steric clash and improving cell permeability.[2]
    
Chemical Profile
PropertySpecification
IUPAC Name tert-butyl N-(9-hydroxynonyl)carbamate
CAS Number 112794-29-3
Molecular Weight 259.39 g/mol
Solubility Soluble in DCM, DMF, THF, Methanol
pKa ~14.8 (Hydroxyl), ~10.5 (Carbamate NH)
Storage 2-8°C, Desiccated (Hygroscopic)

Core Application: Resin Loading & C-Terminal Modification

The most direct application of N-Boc-9-aminononan-1-ol in SPPS is its attachment to 2-Chlorotrityl Chloride (2-CTC) Resin .[1][2] This method allows the synthesis of peptides extending from the amine group of the linker, resulting in a peptide-linker-alcohol construct upon cleavage.[2]

Mechanism of Action

The hydroxyl group of the linker reacts with the trityl chloride electrophile via an

22
Protocol A: Immobilization on 2-Chlorotrityl Chloride Resin

Objective: Load N-Boc-9-aminononan-1-ol onto 2-CTC resin (Typical loading: 0.6–0.8 mmol/g).[1][2]

Reagents:

  • 2-Chlorotrityl Chloride Resin (1.0–1.6 mmol/g substitution)[1]

  • Dichloromethane (DCM), anhydrous[2]

  • N,N-Diisopropylethylamine (DIPEA)[1][2]

  • Methanol (HPLC grade)[1]

Step-by-Step Procedure:

  • Resin Swelling:

    • Weigh 1.0 g of 2-CTC resin into a fritted reaction vessel.

    • Add 10 mL anhydrous DCM. Swell for 20 minutes.[2] Drain.

  • Linker Dissolution:

    • Dissolve 1.2 equivalents (relative to resin nominal loading) of N-Boc-9-aminononan-1-ol in 8 mL anhydrous DCM.

    • Note: Do not use DMF for loading trityl resins as it promotes hydrolysis of the chloride.[2]

  • Coupling Reaction:

    • Add the linker solution to the resin.[2]

    • Immediately add 4.0 equivalents of DIPEA.[2]

    • Agitate gently (orbit or rock) for 2 hours at room temperature.

  • Capping (End-Capping):

    • To neutralize remaining active chloride sites, add 1 mL of Methanol and 2 mL DIPEA to the reaction mixture.[2]

    • Agitate for 20 minutes.

    • Reasoning: Methanol reacts with residual trityl chloride to form the inert methyl ether, preventing unwanted coupling of subsequent amino acids to the resin matrix.[2]

  • Washing:

    • Drain and wash resin: 3x DCM, 3x DMF, 3x DCM.[2]

    • Dry under vacuum if storing, or proceed immediately to deprotection.[2]

Peptide Elongation & Linker Integration

Once immobilized, the Boc group must be removed to expose the amine for peptide chain assembly.[2]

Protocol B: Boc Deprotection & Fmoc-SPPS

Constraint: The trityl ether linkage is acid-labile.[1][2] Standard Boc deprotection (50% TFA) will cleave the linker from the resin.[2] Therefore, a modified strategy or orthogonal protection is required. [2]

  • Correction: If N-Boc-9-aminononan-1-ol is loaded on 2-CTC, TFA cannot be used to remove the Boc group without cleaving the resin.[1][2]

  • Solution: Use N-Fmoc-9-aminononan-1-ol if available.[1][2] If N-Boc is the only starting material, the synthesis must occur in solution before loading, OR one must use a highly acid-stable resin (like Merrifield) which requires HF cleavage (not recommended).[2]

  • Alternative High-Fidelity Route: Convert N-Boc-9-aminononan-1-ol to N-Fmoc-9-aminononan-1-ol prior to resin loading.[1][2]

Recommended Pre-Step: One-Pot Fmoc Conversion [1][2]

  • Treat N-Boc-9-aminononan-1-ol with 4M HCl in Dioxane (30 min) to remove Boc.[1][2] Evaporate.

  • Redissolve in Water/Dioxane (1:1) with

    
    .[2] Add Fmoc-OSu.[1][2]
    
  • Isolate N-Fmoc-9-aminononan-1-ol.[1][2]

  • Load onto 2-CTC resin as per Protocol A.

  • Remove Fmoc with 20% Piperidine/DMF (Standard SPPS).[2]

Protocol C: Post-Synthesis Cleavage

For peptides synthesized on 2-CTC resin with this linker:

  • Cleavage Cocktail: 1% TFA in DCM (v/v).

  • Procedure: Treat resin with 10 mL cocktail for 2 minutes. Filter into a flask containing 1 mL Pyridine (to neutralize immediately). Repeat 5 times.

  • Result: This yields the Protected Peptide-Linker-OH . The side chain protecting groups (tBu, Trt, Pbf) remain intact.[2] This is ideal for fragment condensation or head-to-tail cyclization.[1][2]

Application: Spacer for PROTACs (Solution Phase Activation)

For PROTAC synthesis, the alcohol is often converted to a carboxylic acid to allow standard amide coupling to an E3 ligase ligand (e.g., Thalidomide derivative).[2]

Protocol D: TEMPO/BAIB Oxidation to Carboxylic Acid

Objective: Convert N-Boc-9-aminononan-1-ol to N-Boc-9-aminononanoic acid .

Reaction Scheme:

Procedure:

  • Dissolve N-Boc-9-aminononan-1-ol (1.0 eq) in Acetonitrile/Water (1:1).

  • Add TEMPO (0.2 eq) and BAIB (Bis-acetoxyiodobenzene) (2.2 eq).

  • Stir at room temperature for 4–6 hours. Monitor by TLC/LCMS.[2]

  • Workup: Quench with aqueous

    
    . Extract with EtOAc.[2] Wash with 1N HCl (mild) and Brine.[2]
    
  • Usage: The resulting acid can now be used as a standard "Amino Acid" in SPPS automated synthesizers.[2]

Visualized Workflows

Diagram 1: Resin Loading & Synthesis Strategy

This flowchart illustrates the critical decision path for using the alcohol linker on 2-CTC resin.

GStartStart: N-Boc-9-aminononan-1-olChoiceIntended Application?Start->ChoiceRouteARoute A: Resin Anchor(C-Terminal Alcohol)Choice->RouteA AnchorRouteBRoute B: Internal Spacer(Standard SPPS)Choice->RouteB SpacerStepA1Fmoc Protection Swap(Boc -> Fmoc)RouteA->StepA1 Essential for 2-CTCStepB1Oxidation to Acid(TEMPO/BAIB)RouteB->StepB1StepA2Load on 2-CTC Resin(DCM/DIPEA)StepA1->StepA2StepA3SPPS Elongation(Fmoc Chemistry)StepA2->StepA3StepA4Cleavage (1% TFA)Yields Protected Peptide-Linker-OHStepA3->StepA4StepB2Use as Fmoc-Amino Acidin Automated SPPSStepB1->StepB2

Caption: Decision matrix for utilizing N-Boc-9-aminononan-1-ol as a resin anchor versus an internal spacer.

Diagram 2: PROTAC Linker Assembly

Illustrating the role of the C9 spacer in connecting E3 Ligase and Target Protein ligands.[2]

PROTACLigandATarget Protein Ligand(Warhead)LinkerC9 Alkyl Spacer(Derived from N-Boc-9-aminononan-1-ol)LigandA->Linker Amide/Ester BondLigandBE3 Ligase Ligand(e.g., Thalidomide)Linker->LigandB Amide/Ether Bond

Caption: Schematic of a PROTAC ternary complex utilizing the C9 alkyl chain for optimal spatial separation.

Quality Control & Troubleshooting

Analytical Characterization
  • HPLC: Run a gradient of 5-95% Acetonitrile in Water (0.1% TFA). The hydrophobic C9 chain will significantly increase retention time compared to the parent peptide.[2]

  • NMR: Look for the characteristic methylene envelope (

    
     1.2–1.4 ppm) integrating for ~14 protons.[2]
    
Common Issues
IssueProbable CauseCorrective Action
Low Resin Loading Moisture in DCM or old ResinUse freshly distilled DCM; dry resin in vacuo over

.[1][2]
Linker Loss during Deprotection Acidic conditions cleaving 2-CTC etherEnsure Fmoc strategy is used. Do not use Boc deprotection (TFA) while attached to 2-CTC.[1][2]
Poor Solubility Hydrophobic aggregation of C9 chainUse "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add 1% Triton X-100 during coupling.[2]

References

  • Bilos, A., et al. (2020).[2] Optimization of Linker Length in PROTACs. European Journal of Medicinal Chemistry.

Precision Deprotection of N-Boc-9-aminononan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-BOC-09

Abstract & Context

In the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), 9-aminononan-1-ol serves as a critical aliphatic spacer, providing optimal distance between E3 ligase ligands and target warheads. The precursor, N-Boc-9-aminononan-1-ol , requires precise deprotection to yield the free amine without compromising the terminal hydroxyl group.

While standard acidic deprotection is common, this specific substrate presents a unique challenge: the trifluoroacetylation of the primary alcohol . This guide details a robust Trifluoroacetic Acid (TFA) protocol optimized to manage this side reaction, ensuring high-purity isolation of the amino-alcohol linker.

Chemical Mechanism & Causality

The deprotection of the tert-butyloxycarbonyl (Boc) group is an acid-catalyzed


-type fragmentation. Understanding the intermediate species is vital for troubleshooting.
The Reaction Pathway
  • Protonation: TFA protonates the carbonyl oxygen of the Boc urethane.

  • Fragmentation: The protonated intermediate collapses, expelling the tert-butyl cation (

    
    ) and generating a carbamic acid.
    
  • Decarboxylation: The carbamic acid is unstable and spontaneously decarboxylates to yield the amine (initially as a TFA salt) and

    
    .
    
  • Side Reaction (The "Ghost" Impurity): The terminal primary alcohol of 9-aminononan-1-ol can react with TFA to form a trifluoroacetate ester . This ester is often mistaken for an impurity by NMR but is easily hydrolyzed during aqueous workup.

Visualization: Mechanistic Pathway

BocDeprotection Substrate N-Boc-9-aminononan-1-ol Protonated Protonated Intermediate (Oxonium) Substrate->Protonated + TFA Ester SIDE REACTION: Trifluoroacetate Ester Substrate->Ester + TFA (excess) Carbamic Carbamic Acid (Unstable) Protonated->Carbamic - tBu+ Cation t-Butyl Cation (Reactive Electrophile) Protonated->Cation Product_Salt Product (TFA Salt) 9-aminononan-1-ol . TFA Carbamic->Product_Salt - CO2 Scavenged t-Butanol (Inert) Cation->Scavenged + H2O (Scavenger) Isobutylene Isobutylene (Gas) Cation->Isobutylene - H+ Ester->Product_Salt + H2O / Base (Hydrolysis)

Figure 1: Mechanistic pathway showing the fragmentation of the Boc group and the reversible formation of the trifluoroacetate ester side-product.

Experimental Protocol

This protocol uses a DCM/TFA system with Water as a scavenger.

  • Why Water? Unlike peptide synthesis where TIS (triisopropylsilane) is required to protect Trp/Met residues, this aliphatic substrate only risks

    
    -alkylation. Water effectively scavenges the 
    
    
    
    cation (forming
    
    
    -butanol) and simultaneously promotes the hydrolysis of any trifluoroacetate esters formed on the terminal alcohol.
Materials
ReagentGradeRole
N-Boc-9-aminononan-1-ol >95%Substrate
Trifluoroacetic Acid (TFA) ReagentPlus®, 99%Acid Catalyst
Dichloromethane (DCM) AnhydrousSolvent
Deionized Water HPLC GradeCation Scavenger
Toluene ACS ReagentAzeotropic agent
Step-by-Step Methodology
Step 1: Preparation
  • Dissolve 1.0 equiv of N-Boc-9-aminononan-1-ol in DCM (concentration 0.1 M to 0.2 M).

    • Note: Ensure the flask is 3x the reaction volume to accommodate gas evolution (

      
      , Isobutylene).
      
  • Add 2.0 - 5.0 equiv of Deionized Water (approx. 1-2% v/v of total solvent).

Step 2: Acidolysis
  • Cool the solution to 0 °C (Ice bath).

    • Reasoning: Controls the exotherm of TFA addition and initial gas evolution rate.

  • Add TFA dropwise to achieve a final ratio of 2:1 (DCM:TFA) .

    • Example: If you used 10 mL DCM, add 5 mL TFA.

  • Remove ice bath and stir at Room Temperature for 1 - 2 hours .

  • Monitoring: Check by TLC (stain with Ninhydrin; free amines turn blue/purple) or LCMS.

    • Target: Disappearance of starting material (

      
      ) and appearance of product (
      
      
      
      ).
Step 3: Workup & Isolation (Crucial)

The workup determines whether you isolate the Salt or Free Base.

Option A: Isolation as TFA Salt (Solid/Oil)

  • Concentrate the reaction mixture under reduced pressure (Rotovap, <40 °C).

  • Azeotrope: Add Toluene (2x reaction volume) and re-evaporate. Repeat 3 times.

    • Why: Toluene forms an azeotrope with TFA, removing trace acid that DCM cannot remove.

  • Dry under high vacuum.

    • Result: 9-aminononan-1-ol trifluoroacetate salt.

Option B: Isolation as Free Base (Recommended for next-step coupling)

  • Concentrate the reaction mixture to remove bulk TFA.[1]

  • Redissolve residue in DCM .

  • Add saturated aqueous NaHCO₃ slowly (Gas evolution!). Stir vigorously for 15 minutes.

    • Critical Step: This basic stir hydrolyzes the trifluoroacetate ester at the terminal hydroxyl group.

  • Separate layers. Extract aqueous layer 3x with DCM (or CHCl₃/IPA 3:1 if solubility is an issue).

  • Dry combined organics over

    
    , filter, and concentrate.
    
Workflow Diagram

Workflow Start Start: N-Boc-9-aminononan-1-ol Reaction Reaction: DCM/TFA (2:1) + H2O 1-2 Hours @ RT Start->Reaction Check LCMS Check: Mass 160.2 (Product)? Mass 260.2 (SM) Gone? Reaction->Check Check->Reaction No (Add time) Evap Evaporate Volatiles (Azeotrope w/ Toluene) Check->Evap Yes Decision Desired Form? Evap->Decision Salt TFA Salt Isolation Dry under High Vac Decision->Salt Salt Form FreeBase Free Base Isolation Redissolve in DCM Wash w/ sat. NaHCO3 Decision->FreeBase Free Amine Hydrolysis Hydrolysis Check: Ensure TFA Ester is cleaved FreeBase->Hydrolysis

Figure 2: Operational workflow for the deprotection and selection of isolation method.

Troubleshooting & Expertise

The "Ghost" Impurity (TFA Ester)
  • Observation: In the NMR of the crude product, you may see a triplet shifted downfield (~4.3 ppm) corresponding to the protons adjacent to the oxygen (

    
    ).
    
  • Solution: This is not a permanent impurity.[1] It indicates the formation of the trifluoroacetate ester.

    • Fix: Stir the crude residue in MeOH/Water (1:1) with a pinch of

      
       or during the standard NaHCO₃ workup described above. The peak will shift back to ~3.6 ppm (
      
      
      
      ).
Cation Scavenging
  • If you observe tert-butyl ether formation (a strong singlet at ~1.2 ppm in NMR that persists after workup), the

    
     cation reacted with your alcohol.
    
  • Correction: Increase the water content in the reaction to 5% or add Triisopropylsilane (TIS) (2.5% v/v) as a more aggressive scavenger, though water is usually sufficient for primary alcohols.

Safety Considerations

  • Isobutylene Gas: The reaction generates isobutylene gas.[2] Do not seal the vessel tightly; use a bubbler or a needle vent to prevent pressure buildup.

  • Corrosivity: TFA is highly corrosive and causes severe burns. Double-glove (Nitrile) and work in a fume hood.

  • Exotherm: The mixing of TFA and DCM/Amine can be exothermic. Always add TFA slowly to the cooled solution.

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Protection for the Amino Group: Carbamates.[3][4] 5th Edition.[4] John Wiley & Sons.

  • Mechanistic Insights into Boc Deprotection. Lundt, B. F., et al. (1978). Selective Removal of the t-Butyloxycarbonyl Group.[3] International Journal of Peptide and Protein Research.[5]

  • TFA Ester Formation. Han, G., et al. (2001). Trifluoroacetic Acid-Mediated Solid-Phase Synthesis.[6] Journal of Organic Chemistry. (Discusses the stability and hydrolysis of TFA esters).

  • Common Organic Chemistry. (2023). Boc Deprotection Mechanism and Protocols.[4][7][8][9]Link

Sources

Application Notes and Protocols for the Use of N-Boc-9-aminononan-1-ol in Bifunctional Molecules

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic design of bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, has revolutionized modern drug discovery. These modalities offer the potential to target previously "undruggable" proteins by coopting cellular machinery for targeted protein degradation.[1] Central to the success of these molecules is the chemical linker that connects the two functional ends of the molecule. This guide provides a detailed technical overview of the application of N-Boc-9-aminononan-1-ol, a versatile C9 alkyl linker precursor, in the synthesis of bifunctional molecules. We will delve into the rationale for its use, its physicochemical properties, and provide detailed, field-proven protocols for its incorporation into target molecules.

Introduction: The Critical Role of the Linker in Bifunctional Molecules

Bifunctional molecules are characterized by two distinct moieties: one that binds to a protein of interest (POI) and another that engages a cellular mechanism, such as an E3 ubiquitin ligase.[2] The linker connecting these two "warheads" is not merely a spacer but a critical determinant of the final molecule's efficacy.[2] The linker's length, rigidity, and chemical composition influence a multitude of factors, including:

  • Ternary Complex Formation: The linker must be of an optimal length and flexibility to allow for the formation of a stable and productive ternary complex between the POI, the bifunctional molecule, and the recruited cellular machinery (e.g., E3 ligase).[3]

  • Physicochemical Properties: The linker significantly impacts the solubility, cell permeability, and overall pharmacokinetic profile of the bifunctional molecule.[4]

  • Target Engagement: The linker's attachment points and exit vectors from the two binding moieties are crucial for maintaining high-affinity binding.[5]

N-Boc-9-aminononan-1-ol serves as a valuable building block for introducing a nine-carbon aliphatic chain into a bifunctional molecule. This type of linker offers specific advantages that will be explored in the following sections.

The Rationale for a C9 Alkyl Linker: A Balance of Properties

The choice of a C9 alkyl linker derived from N-Boc-9-aminononan-1-ol is a deliberate one, aimed at optimizing the drug-like properties of the resulting bifunctional molecule.

Hydrophobicity and Cell Permeability

Compared to more hydrophilic linkers like polyethylene glycol (PEG), a C9 alkyl chain increases the lipophilicity of the molecule. This can enhance passive diffusion across cell membranes, a critical step for reaching intracellular targets. While excessive hydrophobicity can lead to poor solubility and off-target effects, a C9 chain often strikes a balance, providing sufficient membrane permeability without compromising aqueous solubility to an unmanageable degree.

Flexibility and Conformational Control

The nine-carbon chain offers significant conformational flexibility. This allows the two ends of the bifunctional molecule to adopt an optimal orientation for the formation of a stable ternary complex. While rigid linkers can be advantageous in pre-organizing the binding moieties, their design can be more challenging. The flexibility of an alkyl chain provides a degree of freedom that can be beneficial in the early stages of PROTAC design and optimization.[4]

Synthetic Accessibility

N-Boc-9-aminononan-1-ol is a readily available starting material with two distinct functional handles: a Boc-protected amine and a primary alcohol. This orthogonality allows for selective functionalization of either end of the linker, facilitating a modular and convergent synthetic strategy.

Physicochemical Properties of N-Boc-9-aminononan-1-ol

A thorough understanding of the starting material's properties is essential for successful synthesis.

PropertyValue
Molecular Formula C₁₄H₂₉NO₃
Molecular Weight 259.39 g/mol
Appearance White to off-white solid or oil
Solubility Soluble in methanol, ethanol, DCM, THF, DMF
Boc-Deprotection Acid-labile (e.g., TFA, HCl in dioxane)
Alcohol Reactivity Can be activated for nucleophilic substitution (e.g., tosylation, mesylation) or used in coupling reactions (e.g., Mitsunobu, esterification)

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the incorporation of the N-Boc-9-aminononan-1-ol linker into a bifunctional molecule. These are representative protocols and may require optimization based on the specific substrates used.

General Workflow for Bifunctional Molecule Synthesis

The synthesis of a bifunctional molecule using N-Boc-9-aminononan-1-ol typically follows a modular approach. The diagram below illustrates a common synthetic strategy.

G cluster_0 Linker Preparation cluster_1 First Coupling cluster_2 Deprotection & Second Coupling A N-Boc-9-aminononan-1-ol B Activate Alcohol (e.g., Tosylation) A->B C Activated Linker B->C E Coupling Reaction (SN2) C->E D POI or E3 Ligase Ligand (with nucleophile) D->E F Boc-Linker-Ligand 1 E->F G Boc Deprotection F->G H Amine-Linker-Ligand 1 G->H J Amide Coupling H->J I Ligand 2 (with carboxylic acid) I->J K Final Bifunctional Molecule J->K

General synthetic workflow.
Protocol 1: Activation of the Terminal Alcohol via Tosylation

This protocol describes the conversion of the primary alcohol of N-Boc-9-aminononan-1-ol to a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.

Materials:

  • N-Boc-9-aminononan-1-ol

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Dissolve N-Boc-9-aminononan-1-ol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq) or pyridine (2.0 eq) to the solution and stir for 10 minutes.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the tosylated linker.

Protocol 2: Coupling of the Activated Linker to a Phenolic Nucleophile

This protocol details the coupling of the tosylated linker with a phenolic hydroxyl group on a POI or E3 ligase ligand via a Williamson ether synthesis.

Materials:

  • Tosylated N-Boc-9-aminononyl linker (from Protocol 1)

  • Phenolic ligand (e.g., a derivative of Thalidomide or a tyrosine kinase inhibitor)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the phenolic ligand (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0-3.0 eq) or cesium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add a solution of the tosylated N-Boc-9-aminononyl linker (1.1 eq) in a minimal amount of anhydrous DMF.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water (3x) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the Boc-protected intermediate.

Protocol 3: Boc Deprotection

This protocol describes the removal of the acid-labile Boc protecting group to reveal the primary amine for subsequent coupling.

Materials:

  • Boc-protected intermediate (from Protocol 2)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 eq) in DCM.

  • Add trifluoroacetic acid (10-20% v/v) to the solution at 0 °C.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Re-dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate to yield the deprotected amine, which can often be used in the next step without further purification.

Protocol 4: Final Amide Coupling

This protocol describes the formation of the final bifunctional molecule by coupling the free amine with a carboxylic acid on the second ligand.

Materials:

  • Deprotected amine intermediate (from Protocol 3)

  • Carboxylic acid-containing ligand

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate or DCM

  • Water and Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Preparative HPLC for final purification

Procedure:

  • Dissolve the carboxylic acid-containing ligand (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of the deprotected amine intermediate (1.1 eq) in a minimal amount of anhydrous DMF.

  • Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final bifunctional molecule by preparative reverse-phase HPLC.

Data Presentation and Characterization

The successful synthesis of the bifunctional molecule should be confirmed by a suite of analytical techniques.

Analytical TechniqueExpected Outcome
¹H and ¹³C NMR Confirmation of the expected chemical structure, including characteristic peaks for the C9 alkyl chain, the two ligands, and the newly formed ether and amide bonds.
High-Resolution Mass Spectrometry (HRMS) Provides the accurate mass of the final compound, confirming its elemental composition.
LC-MS To assess the purity of the final compound and to monitor the progress of the reactions.
(Optional) 2D NMR (COSY, HSQC, HMBC) For unambiguous assignment of all protons and carbons, especially for complex final molecules.

Conclusion

N-Boc-9-aminononan-1-ol is a highly valuable and versatile linker precursor for the synthesis of bifunctional molecules. Its C9 alkyl chain offers a favorable balance of hydrophobicity for cell permeability and flexibility for optimal ternary complex formation. The orthogonal protecting groups on this linker allow for a streamlined and modular synthetic approach. The protocols outlined in this guide provide a solid foundation for researchers to incorporate this linker into their drug discovery programs, enabling the development of novel therapeutics for targeted protein degradation and other applications.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312.
  • Zagidullin, A., Milyukov, V., Rizvanov, A., & Bulatov, E. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(6), 381-390.
  • Cyrus, K., Wehenkel, M., Choi, E. Y., & Lee, H. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364.
  • Sun, X., Gao, H., Yang, Y., He, M., Wu, Y., Song, Y., ... & Rao, Y. (2019). PROTACs: great opportunities for academia and industry. Signal Transduction and Targeted Therapy, 4(1), 1-33.
  • Gadd, M. S., Testa, A., Lucas, X., Chan, K. H., Chen, W., Lamont, D. J., ... & Ciulli, A. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.
  • Wurz, G. T., Chen, T., Dellamaggiore, K. R., Ficarro, S. B., Liang, J., Soucy, T. A., ... & Marto, J. A. (2018). A "click chemistry" approach to generating libraries of targeted protein degraders. Journal of Medicinal Chemistry, 61(4), 1803-1811.
  • Winter, G. E., Buckley, D. L., Paulk, J., Roberts, J. M., Souza, A., Dhe-Paganon, S., & Bradner, J. E. (2015).
  • Hines, J., Lartigue, S., Dong, H., Qian, Y., & Crews, C. M. (2013). MDM2-recruiting PROTAC offers superior, synergistic anti-proliferative activity via simultaneous degradation of BRD4 and stabilization of p53. Cancer Research, 73(8_Supplement), 3939-3939.
  • Sakamoto, K. M., Kim, K. B., Kumagai, A., Mercurio, F., Crews, C. M., & Deshaies, R. J. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554-8559.
  • Pettersson, M., & Crews, C. M. (2019). PROteolysis TArgeting Chimeras (PROTACs)—Past, present and future. Drug Discovery Today: Technologies, 31, 15-27.
  • Schiedel, M., Herp, D., & Hammann, P. (2019). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Journal of Medicinal Chemistry, 62(1), 15-43.
  • Edmondson, S. D., Yang, B., & Fallan, C. (2019). Proteolysis targeting chimeras (PROTACs) in ‘beyond rule-of-five’chemical space: an industrial perspective. Journal of Medicinal Chemistry, 62(15), 6841-6862.
  • Khan, S., Zhang, X., Lv, D., Zhang, Q., He, Y., Zhang, P., ... & Cui, G. (2020). A selective BCL-XL PROTAC degrader achieves safe and potent antitumor activity.
  • Maple, H. J., & Clayden, J. (2016). Conformation and biological activity of PROTACs and other molecules with long flexible linkers. Future Medicinal Chemistry, 8(12), 1405-1418.

Sources

Amide bond formation with N-Boc-9-aminononan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Amide Bond Formation with N-Boc-9-aminononan-1-ol

Executive Summary & Strategic Rationale

N-Boc-9-aminononan-1-ol is a premium heterobifunctional linker widely utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs). Its structure features a hydrophobic C9 alkyl chain, a primary alcohol, and a Boc-protected amine.

The strategic value of this molecule lies in its orthogonality :

  • The Alcohol (-OH): A "hard" nucleophile ready for etherification (Mitsunobu), esterification, or activation (Tosylation/Mesylation) without affecting the amine.

  • The Protected Amine (-NH-Boc): A latent "soft" nucleophile that remains inert during alcohol functionalization but can be unmasked to form stable amide bonds with carboxylic acid-containing payloads (e.g., E3 ligase ligands like Thalidomide derivatives or VHL ligands).

Scope of this Guide: This document details the protocols for generating an amide linkage using the amine terminus of N-Boc-9-aminononan-1-ol. Since the amine is protected, the workflow strictly follows a Deprotection-Activation-Coupling logic.

Chemical Workflow Visualization

The following diagram illustrates the critical decision pathways for utilizing this linker. The primary focus of this guide is Pathway A .

LinkerStrategy Start N-Boc-9-aminononan-1-ol (Starting Material) FuncOH Step 1: Functionalize Alcohol (e.g., Mitsunobu/Alkylation) Start->FuncOH Path A (Standard) Deprotect Step 2: Boc Deprotection (TFA or HCl) Start->Deprotect Path B (Direct) FuncOH->Deprotect AmineSalt Intermediate: Amine Salt (R-NH3+) Deprotect->AmineSalt Coupling Step 3: Amide Coupling (HATU/DIPEA + R'-COOH) AmineSalt->Coupling Final Final Product: Amide-Linked Conjugate Coupling->Final

Figure 1: Strategic workflow for integrating N-Boc-9-aminononan-1-ol into bifunctional molecules. Path A is recommended to prevent side reactions with the free amine during alcohol modification.

Critical Pre-requisite: Quantitative Boc-Deprotection

You cannot form an amide directly with the Boc group present. It must be removed to expose the reactive primary amine.

Method A: The TFA/DCM Standard (High Solubility)

Best for lipophilic intermediates where solubility in ether/dioxane is poor.

Reagents:

  • Trifluoroacetic acid (TFA) (Reagent Grade)

  • Dichloromethane (DCM) (Anhydrous)

  • Substrate: N-Boc-9-aminononan-1-ol (or its O-functionalized derivative)

Protocol:

  • Dissolution: Dissolve 1.0 equivalent (eq) of the N-Boc substrate in DCM. The final concentration should be 0.1 M.

  • Acid Addition: Cool the solution to 0°C (ice bath). Slowly add TFA to achieve a 1:1 to 1:4 ratio (v/v) of TFA:DCM.

    • Expert Note: A 20% TFA solution is usually sufficient for aliphatic Boc groups.

  • Reaction: Stir at 0°C for 15 minutes, then warm to Room Temperature (RT) and stir for 1–2 hours.

    • Monitoring: Monitor by TLC (stain with Ninhydrin; free amines turn purple/blue) or LC-MS (look for M-100 mass loss).

  • Work-up (Crucial):

    • Concentrate the mixture in vacuo.

    • Azeotroping: To remove residual TFA (which can interfere with coupling), add Toluene (3x) or DCM (3x) and re-evaporate.

    • Result: The product is the Trifluoroacetate salt (

      
      ).
      
Method B: The HCl/Dioxane "Green" Route

Best for generating solid hydrochloride salts that can be precipitated and washed.

Protocol:

  • Dissolve substrate in minimal 1,4-Dioxane or MeOH.

  • Add 4M HCl in Dioxane (5–10 eq).

  • Stir at RT for 1–3 hours.

  • Add cold Diethyl Ether (

    
    ) to precipitate the amine hydrochloride salt.
    
  • Filter and dry under vacuum.

Core Protocol: Amide Bond Formation (Coupling)

Once the amine is liberated (as a salt), it is coupled with a Carboxylic Acid (


).

Selection of Coupling Reagents:

  • HATU: The "Gold Standard" for aliphatic amines. Fast, high yield, works well with hindered acids.

  • EDC/NHS: Water-soluble byproduct, good for simple cases.

  • PyBOP: Alternative to HATU if uronium salts are to be avoided.

Protocol: HATU-Mediated Coupling

Materials:

  • Amine: 9-aminononan-1-ol salt (from Step 3).

  • Acid: Target Carboxylic Acid (

    
    , e.g., Thalidomide-acid).
    
  • Coupling Agent: HATU (1.1 – 1.2 eq).

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 – 5.0 eq).

    • Why so much base? You need 1 eq to neutralize the amine salt (if TFA/HCl salt used) and 1-2 eq to activate the reaction.

  • Solvent: DMF (Anhydrous) or DMAc.

Step-by-Step Procedure:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF (0.1 M).

  • Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 5–10 minutes at RT.

    • Observation: Solution may turn slightly yellow. This pre-activation forms the active ester (OAt ester).

  • Coupling: Add the Amine Salt (1.0 eq) dissolved in minimal DMF.

  • Neutralization: Immediately add the remaining DIPEA (2.0 – 3.0 eq) to ensure the amine is deprotonated (

    
    ).
    
    • Critical Check: Verify pH is >8 using wet pH paper (spot a micro-drop). If acidic, the coupling will fail.

  • Reaction: Stir at RT for 2–12 hours under Nitrogen/Argon.

  • Monitoring: LC-MS should show the product mass (

    
    ).
    
  • Work-up:

    • Dilute with EtOAc.

    • Wash with Sat.

      
       (removes unreacted acid/HATU byproducts).
      
    • Wash with Water and Brine.

    • Dry over

      
      , filter, and concentrate.
      

Data Summary & Troubleshooting

Table 1: Optimization Parameters for C9-Linker Coupling

ParameterStandard ConditionOptimization for Low YieldReason
Solvent DMFNMP or DMF/DMSO mixImproves solubility of long alkyl chains.
Base DIPEA (3-5 eq)NMM (N-methylmorpholine)NMM is a weaker base, reduces racemization risk (if payload is chiral).
Reagent HATUCOMU or T3PT3P (Propylphosphonic anhydride) is excellent for low epimerization and easy workup.
Temperature 25°C0°C

25°C
Initial cooling prevents over-activation or side reactions.

Common Issues:

  • Issue: Low conversion.

    • Root Cause:[1][2] Amine salt not fully neutralized.

    • Fix: Add more DIPEA. The reaction must be basic.

  • Issue: O-acylation (Ester formation on the alcohol end).

    • Root Cause:[1][2] The alcohol (-OH) on the linker competed with the amine.

    • Fix: This is rare because primary amines are much more nucleophilic than primary alcohols. However, if observed, ensure the amine is fully deprotected and free. Alternatively, protect the alcohol with TBDMS before coupling (though usually unnecessary).

Advanced Application: PROTAC Synthesis Context

In a typical PROTAC synthesis, N-Boc-9-aminononan-1-ol acts as the spacer.

  • Step A: React N-Boc-9-aminononan-1-ol with Target Ligand (e.g., via Mitsunobu with a phenol).

    • Result:Target-O-(CH2)9-NH-Boc

  • Step B: Deprotect Boc (TFA).[3][4]

    • Result:Target-O-(CH2)9-NH2

  • Step C: Form Amide with E3 Ligase Ligand-Acid (e.g., Thalidomide-COOH).

    • Result:Target-O-(CH2)9-NH-CO-Thalidomide

This sequence preserves the integrity of the expensive ligands.

References

  • Boc Deprotection Mechanisms

    • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

  • Amide Coupling Reagents (HATU/T3P)

    • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.

  • PROTAC Linker Chemistry

    • Maple, H. J., et al. (2019). Automated chemical synthesis of PROTACs. Bioorganic & Medicinal Chemistry Letters.

  • General Protocol for N-Boc-Amino Alcohols

    • Sigma-Aldrich Application Note: N-Boc Deprotection Protocols.

Sources

Application Note: Surface Functionalization with N-Boc-9-aminononan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

High-Fidelity Surface Architecture via Bifunctional C9 Spacers

Part 1: Introduction & Strategic Utility

The "Spacer Effect" in Surface Chemistry

In the development of biosensors, drug delivery vehicles, and functionalized assays, the distance between the solid support and the active biological ligand is critical. N-Boc-9-aminononan-1-ol serves as a precision engineered "molecular stalk."

Unlike short-chain linkers (C2-C4) that suffer from steric crowding, or extremely long polymers (PEG) that introduce entropic folding issues, the C9 (nonyl) alkyl chain provides a semi-rigid, hydrophobic spacer (~1.2 nm length). This specific length is optimal for projecting active amine groups away from the surface boundary layer, enhancing the kinetics of subsequent bioconjugation events.

Molecule Profile[1][2][3][4]
  • Compound: N-Boc-9-aminononan-1-ol

  • Functionality: Heterobifunctional (Primary Alcohol + Boc-Protected Amine)

  • Role: Surface Anchor / Spacer

  • Key Advantage: The tert-butyloxycarbonyl (Boc) group renders the amine inert during the initial grafting phase (chemoselectivity), preventing polymerization or disordered multilayer formation.

Part 2: Experimental Protocols

Strategy: The "Modular Urethane" Assembly

Directly reacting an alcohol with a silica surface (via Si-O-C bonds) creates hydrolytically unstable linkages. As an expert recommendation, we utilize an Isocyanate-Mediated Grafting approach. This creates a chemically robust carbamate (urethane) linkage, superior to esters in physiological stability.

Phase 1: Surface Activation (Silica/Glass)

Objective: Introduce reactive isocyanate handles to the substrate.

Reagents:

  • Substrate: Glass slides, Silicon wafers, or Silica beads.

  • Silane: 3-(Triethoxysilyl)propyl isocyanate (ICPTES) [CAS: 24801-88-5].

  • Solvent: Anhydrous Toluene.

  • Catalyst: None required for this step.[]

Protocol:

  • Cleaning: Sonicate substrates in Acetone (10 min), then Isopropanol (10 min). Activate surface hydroxyls via Oxygen Plasma (5 min, 50W) or Piranha solution (3:1 H2SO4:H2O2) for 30 min. Warning: Piranha is explosive with organics.

  • Deposition: Prepare a 2% (v/v) solution of ICPTES in anhydrous Toluene.

  • Incubation: Immerse activated substrates in the silane solution under inert atmosphere (N2) for 12 hours at room temperature.

  • Curing: Rinse substrates 3x with Toluene to remove physisorbed silanes. Cure in an oven at 110°C for 1 hour to crosslink the siloxane network.

  • QC Check: Contact angle should rise to ~65-70° (hydrophobic shift).

Phase 2: Grafting N-Boc-9-aminononan-1-ol

Objective: Covalent attachment of the spacer via urethane bond formation.

Reagents:

  • Ligand: N-Boc-9-aminononan-1-ol (dissolved in anhydrous THF or DMF).

  • Catalyst: Dibutyltin dilaurate (DBTDL) [Trace amount].

  • Solvent: Anhydrous THF (Tetrahydrofuran).

Protocol:

  • Preparation: Dissolve N-Boc-9-aminononan-1-ol (10 mM) in anhydrous THF. Add 1 drop of DBTDL per 10 mL of solution.

  • Coupling: Immerse the Isocyanate-functionalized substrates into the reaction mixture.

  • Conditions: Reflux gently (60°C) for 4–6 hours, or stir at RT for 24 hours. The hydroxyl group of the ligand attacks the surface isocyanate.

    • Mechanism:[2][3][][4] R-N=C=O + HO-R' → R-NH-CO-O-R' (Stable Urethane).

  • Washing: Rinse extensively with THF, then Ethanol, then DCM to remove unreacted ligand.

Phase 3: Boc Deprotection & Activation

Objective: Expose the primary amine for bioconjugation.

Protocol:

  • Acidolysis: Immerse the functionalized surface in a solution of 25% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 30 minutes at room temperature.

    • Alternative: 4M HCl in Dioxane for 1 hour (use if substrate is acid-sensitive, though silica is robust).

  • Neutralization: Rinse with DCM, then wash with 5% Diisopropylethylamine (DIPEA) in DMF to neutralize the ammonium salt (NH3+) to the free amine (NH2).

  • Result: A surface displaying reactive primary amines, spaced 9 carbons away from the substrate.

Part 3: Visualization & Logic

Workflow Architecture

The following diagram illustrates the stepwise assembly, highlighting the transition from a reactive intermediate to the final bio-ready surface.

SurfaceModification cluster_0 Key Transformation Substrate Activated Silica (Si-OH) Intermediate Isocyanate Surface (Si-Linker-NCO) Substrate->Intermediate Silanization (Toluene, 12h) Silane Isocyanate Silane (ICPTES) Grafted Protected Surface (Urethane Linkage) Intermediate->Grafted + Ligand (DBTDL cat., 60°C) Ligand N-Boc-9-aminononan-1-ol (HO-C9-NH-Boc) Ligand->Grafted Nucleophilic Attack Final Active Amine Surface (NH2-C9-Linker) Grafted->Final Boc Removal Deprotection Acid Treatment (TFA/DCM)

Figure 1: Step-wise assembly of the amino-functionalized monolayer using isocyanate capture chemistry.

Part 4: Quality Control & Troubleshooting

Characterization Metrics
TechniqueExpected ObservationInterpretation
Contact Angle (Water) ~75° - 85° (After Grafting)The hydrophobic Boc group and nonyl chain increase hydrophobicity.
Contact Angle (Water) < 40° (After Deprotection)Exposure of the polar/charged amine group causes a sharp drop in angle.
XPS (N1s Region) Peak at ~400.0 eV (Urethane/Amide)Confirms successful grafting of the Boc-linker.
Ellipsometry Thickness increase ~1.5 - 2.0 nm Consistent with the length of the silane + C9 spacer + Boc cap.
Expert Troubleshooting Tips
  • Moisture Control: The isocyanate silane is extremely sensitive to water. If the toluene is not anhydrous, the silane will polymerize in solution (turning cloudy) rather than grafting to the surface.

  • Boc Stability: Avoid heating the Boc-protected surface above 130°C, as thermal deprotection can occur prematurely.

  • Nonspecific Binding: If the final amine surface shows high background noise in bioassays, consider "backfilling" unreacted surface silanols with a short PEG-silane or capping with acetic anhydride if lower amine density is desired.

References

  • Silane Grafting Fundamentals

    • Trialkoxysilane Grafting in Alcohols: A Simple Approach towards Modified Silica-Based Materials. MDPI, 2024.

  • Boc Deprotection Protocols

    • Application Note – N-Boc deprotection. Sigma-Aldrich.

    • Efficient, continuous N-Boc deprotection of amines using solid acid catalysts.[5][6] Royal Society of Chemistry.

  • Surface Modification Context

    • Nanoparticle Surface Modification Reagents & Polymers.[7] BOC Sciences.

    • Surface Modification with Amino Silanes: Applications in Electronics and Nanotechnology.[7] NBInno.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Strategies for N-Boc-9-aminononan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Boc-9-aminononan-1-ol and its derivatives are critical "spacer" molecules in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs).[1] Their 9-carbon alkyl chain provides the necessary spatial separation between E3 ligase ligands and warheads.[1]

However, these molecules present a "perfect storm" of purification challenges:

  • UV Invisibility: They lack aromatic chromophores, making standard UV detection (254 nm) useless.[1]

  • Lipophilicity: The C9 chain creates "greasy" solubility, often leading to co-elution with byproducts like Triphenylphosphine oxide (TPPO).[1]

  • Acid Sensitivity: The Boc group is labile, risking deprotection during acidic workups or on acidic silica.[1]

This guide addresses these specific pain points with field-proven protocols.

Module 1: Visualization & Detection (The "Invisible" Molecule)

Q: I see no peaks on my Flash Chromatography UV detector, but my mass balance is low. Where is my compound?

A: N-Boc-9-aminononan-1-ol derivatives have negligible absorbance above 210 nm.[1] If you rely solely on UV triggers at 254 nm, you will send your product to waste.[1]

Recommended Strategy:

  • Primary Detector: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) .[1] These detect mass, not light absorbance, and are ideal for non-chromophoric linkers.[1]

  • Alternative: If ELSD is unavailable, use Refractive Index (RI) (isocratic only) or monitor at 205-210 nm .[1] Note: Solvents like EtOAc absorb heavily here; use Hexane/Ether gradients or subtract the baseline.

Q: Which TLC stain works best? Ninhydrin isn't showing strong spots.

A: Ninhydrin targets free amines.[1] Since your amine is Boc-protected, Ninhydrin only works if the heating step is vigorous enough to thermally deprotect the Boc group on the silica plate (acid in the stain helps).[1]

Stain Selection Guide:

StainSensitivityMechanismPreparation/Usage
PMA (Phosphomolybdic Acid) ⭐⭐⭐⭐⭐ (High)Oxidizes aliphatic chains.[1]Dip plate, heat with heat gun until spots appear (blue/green on yellow). Best for C9 chains.
Iodine Chamber ⭐⭐⭐⭐Reversible adsorption.[1]Place plate in jar with solid I2 crystals. Brown spots appear.[1] Non-destructive.
Ninhydrin ⭐⭐Reacts with free amines.[1]Requires strong heating to remove Boc first.[1] Spots turn red/purple.[1]
KMnO4 ⭐⭐⭐Oxidizes alcohols/alkenes.[1]Bright yellow spots on purple background.[1] Good if the alcohol is free.[1]

Module 2: Removing Triphenylphosphine Oxide (TPPO)

Q: I performed a Mitsunobu reaction to derivatize the alcohol. My product is co-eluting with TPPO. How do I separate them?

A: This is the most common issue with C9 linkers. The lipophilicity of the nonyl chain mimics the polarity of TPPO (Triphenylphosphine oxide), making silica separation difficult.[1] Do not rely solely on chromatography.[1]

Protocol A: The ZnCl₂ Precipitation (The "Complexation" Method) Best for: Derivatives soluble in Ethanol or Isopropanol. TPPO forms a crystalline complex with Zinc Chloride (TPPO-ZnCl₂) that is insoluble in polar solvents.[1]

  • Dissolve the crude reaction mixture in Ethanol or Isopropyl Acetate (approx. 5 mL per gram of crude).

  • Add ZnCl₂ (2.0 equivalents relative to TPP used).[1]

  • Stir at room temperature for 2–4 hours. A thick white precipitate (TPPO-ZnCl₂) will form.[1]

  • Filter the solid and wash with a small amount of solvent.[1]

  • Concentrate the filtrate.[1] Your product remains in the liquid; >95% of TPPO is removed.[1]

Protocol B: The Cold Toluene Method Best for: Large scale or highly lipophilic derivatives.

  • Dissolve crude in minimal warm Toluene .

  • Cool to 0°C or -20°C overnight.

  • TPPO crystallizes out; the N-Boc linker remains in solution.[1] Filter and concentrate.

Module 3: Chromatographic & Stability Troubleshooting

Q: My Boc group seems to be degrading during purification. Is my silica too acidic?

A: Yes, standard silica gel is slightly acidic (pH ~6.5), and prolonged exposure can cleave Boc groups, especially in wet solvents.

Corrective Actions:

  • Neutralize the Silica: Pre-wash your column with mobile phase containing 1% Triethylamine (Et3N) .[1]

  • Switch Solvents: Avoid Chloroform (CHCl3) which can form HCl over time.[1] Use DCM (Dichloromethane) stabilized with amylene, or switch to Ethyl Acetate/Hexane .[1]

  • Speed: Minimize residence time on the column.

Q: How do I separate the unreacted N-Boc-9-aminononan-1-ol starting material from my product (e.g., Bromide or Tosylate)?

A:

  • Derivatization Check: The alcohol (starting material) is significantly more polar than the bromide, tosylate, or ether product.

  • TLC Separation: Use 30% EtOAc in Hexane .

    • Product (e.g., Bromide): Rf ~ 0.6 - 0.8[1]

    • Impurity (Alcohol): Rf ~ 0.2 - 0.3[1]

  • Scavenger Resin: If the alcohol persists, treat the mixture with PS-Isocyanate resin .[1] It reacts with the hydroxyl group of the unreacted starting material, covalently binding it to the bead.[1] Filter to remove.

Visual Workflows

Figure 1: Decision Logic for TPPO Removal

Caption: Flowchart for selecting the optimal Triphenylphosphine Oxide (TPPO) removal strategy based on product solubility.

TPPO_Removal Start Crude Mixture contains TPPO SolubilityCheck Is product soluble in EtOH/iPrOH? Start->SolubilityCheck Yes_Soluble Yes SolubilityCheck->Yes_Soluble No_Soluble No (Lipophilic only) SolubilityCheck->No_Soluble ZnCl2_Method Method A: ZnCl2 Precipitation (Add 2 eq ZnCl2, Filter ppt) Yes_Soluble->ZnCl2_Method Toluene_Method Method B: Cold Toluene (Dissolve warm, cool to -20°C) No_Soluble->Toluene_Method Silica_Plug Method C: Silica Plug (Elute w/ Ether/Pentane) No_Soluble->Silica_Plug Alternative Clean_Prod Filtrate contains Product (TPPO Removed) ZnCl2_Method->Clean_Prod Toluene_Method->Clean_Prod Silica_Plug->Clean_Prod

[1]

Figure 2: Purification Workflow for N-Boc-9-aminononan-1-ol Derivatives

Caption: Step-by-step purification protocol ensuring Boc-integrity and maximizing recovery.

Purification_Workflow Crude Crude Reaction Mix TLC_Test TLC Analysis (Stain: PMA or I2) Crude->TLC_Test Decision Impurities Present? TLC_Test->Decision TPPO_Route TPPO Present? (See Fig 1) Decision->TPPO_Route Mitsunobu Byproducts Flash Flash Chromatography (Neutralized Silica) Decision->Flash Standard Impurities TPPO_Route->Flash After Filtration Conditions Mobile Phase: Hex/EtOAc (Gradient) Add 0.5% Et3N if streaking Flash->Conditions Final Pure Oil/Solid Store at -20°C Conditions->Final

References

  • Batesky, D. C., et al. (2017).[1][2] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." The Journal of Organic Chemistry, 82(19), 9931–9936.[1] [1]

  • Dhande, S. K., et al. (2021).[1][3][4] "Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature." ACS Omega, 6(20), 13345–13355.[1] [1]

  • TCI Chemicals. "TLC Stains and Visualization Methods." Technical Support Guide.

  • University of Rochester. "Magic Formulas: TLC Stains."[1] Department of Chemistry Resources.

Sources

Preventing aggregation in reactions with N-Boc-9-aminononan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Linker Chemistry Division Subject: Troubleshooting Aggregation in N-Boc-9-aminononan-1-ol Workflows Reference Molecule: N-Boc-9-aminononan-1-ol (CAS: 102521-06-6)

Introduction: The "Hidden Surfactant" Effect

As researchers in targeted protein degradation (PROTACs), you often view N-Boc-9-aminononan-1-ol simply as a C9 spacer. However, chemically, it behaves as a non-ionic surfactant .

It possesses a classic amphiphilic structure:

  • Hydrophobic Domain: The nonyl (

    
    ) alkyl chain.
    
  • Polar/H-Bonding Domain: The terminal hydroxyl (-OH) and the carbamate (-NH-Boc).

The Core Problem: In standard non-polar organic solvents (DCM, Toluene), these molecules do not float freely. They self-assemble into inverse micelles or lamellar sheets to minimize the energy penalty of the polar heads interacting with the non-polar solvent. This "pseudo-micelle" formation sequesters the reactive hydroxyl group, causing stalled reactions, gelation, and purification nightmares.

This guide provides the protocols to disrupt these aggregates and restore reactivity.

Module 1: Solubility & Solvent Engineering

User Question: "I dissolved the linker in DCM for a reaction, but at 0.1 M it turned into a viscous gel/cloudy suspension. Heating didn't help. What is happening?"

Technical Diagnosis: You are witnessing Hydrogen-Bond Network Gelation . The Boc-NH and terminal -OH are forming intermolecular H-bonds, cross-linking the long alkyl chains into a supramolecular polymer.

Troubleshooting Protocol: The "Disruptor" Strategy

Do not rely solely on polarity. You must introduce Chaotropic Solvents or H-bond Disruptors .

Solvent SystemSolubility StatusApplication Note
DCM (Pure) Poor / Gel Promotes aggregation via intermolecular H-bonding. Avoid for high concentrations (>0.05 M).
THF (Pure) Moderate Better than DCM, but aggregation still occurs at low temps (

C).
DCM + 5% MeOH Good Methanol caps the H-bond donors/acceptors, breaking the gel.
DMF / DMSO Excellent Completely disrupts aggregates but difficult to remove.
HFIP (Hexafluoroisopropanol) Superior The Nuclear Option. Dissolves even the most stubborn aggregates by strongly solvating peptide bonds.

Actionable Step: If your reaction allows, add 2-5% DMF or 10% THF as a co-solvent to your DCM reaction mixture. This is often enough to break the gel without changing the reaction chemistry.

Module 2: Reaction Rescue (Mitsunobu & Oxidation)

User Question: "My Mitsunobu coupling with a phenol stopped at 40% conversion. The TLC shows starting material, but adding more DIAD/PPh3 doesn't push it forward."

Technical Diagnosis: The Betaine Trap. In a Mitsunobu reaction, the intermediate betaine (PPh3-DIAD) is highly polar. It interacts with the polar head of your linker, while the nonyl chains aggregate around it. The reactive center becomes buried inside a "grease ball," inaccessible to the phenol nucleophile.

Protocol: The "Slow-Drip & Salt" Method

1. The LiCl Additive (The "Power User" Trick) Lithium Chloride (LiCl) is highly effective at breaking up H-bonded aggregates in THF. The Lithium ion coordinates to the carbonyls of the Boc group, forcing the chains apart.

  • Dosage: Add 2.0 - 3.0 equivalents of anhydrous LiCl to the reaction mixture.

  • Solvent: Must use THF (LiCl is insoluble in DCM).

2. Inverse Addition Do not premix the alcohol and phosphine.

  • Step A: Dissolve PPh3 and Phenol in THF.

  • Step B: Add DIAD at

    
    C.
    
  • Step C: Add the N-Boc-9-aminononan-1-ol (dissolved in THF) slowly over 30 minutes.

    • Why? This keeps the concentration of the linker low relative to the activated betaine, preventing self-aggregation before reaction.

Visualization of the Mechanism:

AggregationMechanism Monomer Free Linker (Reactive) Micelle Inverse Micelle (Unreactive Aggregate) Monomer->Micelle High Conc. in DCM (H-Bonding) Betaine Mitsunobu Betaine (PPh3-DIAD) Monomer->Betaine Normal Pathway Micelle->Monomer Dilution or Polar Co-solvent Micelle->Betaine Steric Block Trapped Trapped Intermediate (Stalled Reaction) Betaine->Trapped Aggregates with Betaine LiCl LiCl Additive (Chaotropic Agent) LiCl->Micelle Disrupts H-Bonds LiCl->Trapped Releases Monomer

Caption: Figure 1.[1][2] The equilibrium between reactive monomers and unreactive inverse micelles. LiCl acts as a wedge to disrupt aggregates.

Module 3: Purification & Workup

User Question: "I'm trying to purify the product on silica, but it streaks across the column and co-elutes with impurities. My yield is low."

Technical Diagnosis: Adsorption Drag. The secondary carbamate (Boc-NH) interacts strongly with the acidic silanols on the silica gel. Combined with the lipophilic tail, this causes "tailing" (streaking).

Protocol: The "Buffered Eluent" System

1. The 1% Triethylamine Rule You must neutralize the silica surface.

  • Pre-treatment: Flush the column with your eluent containing 1% Triethylamine (TEA) .

  • Mobile Phase: Continue using 0.5% TEA in your running solvent.

2. The Solubility Switch (Solid Load) Do not load the column with DCM (which may cause the sample to gel at the top of the column).

  • Method: Dissolve crude in a minimal amount of DCM/MeOH, add Celite, and evaporate to dryness. Load the dry powder.

  • Why? This prevents a high-concentration "plug" of aggregated material from forming at the solvent interface.

Module 4: Storage & Stability

User Question: "Can I store the linker in solution?"

Answer: No.

  • Risk: In solution (especially chlorinated solvents), trace acid can slowly deprotect the Boc group. Once free amines form, they catalyze further degradation and aggregation.

  • Protocol: Store as a neat solid/oil at -20°C . If you must store a solution, use Benzene (freezes solid) or DMSO (stabilizes H-bonds) and keep anhydrous.

Summary Decision Tree

DecisionTree Start Problem Encountered Type Identify Issue Start->Type Solubility Cloudy/Gel in Solvent Type->Solubility Reaction Stalled Reaction Type->Reaction Purification Streaking on Column Type->Purification Sol1 Add 5% MeOH Solubility->Sol1 First Step Rxn1 Is it Mitsunobu? Reaction->Rxn1 Pur1 Add 1% TEA to Eluent Purification->Pur1 Sol2 Switch to DMF/THF Sol1->Sol2 If fails Rxn2 Add LiCl (2 eq) in THF Rxn1->Rxn2 Yes Rxn3 Slow Addition of Linker Rxn2->Rxn3 Pur2 Use Solid Load (Celite) Pur1->Pur2

Caption: Figure 2. Troubleshooting logic flow for N-Boc-9-aminononan-1-ol workflows.

References

  • Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Antitumor Therapy, 2020.[3] [Link]

  • Reich, H. J. "Lithium Dialkylamide Mixed Aggregation: An NMR Spectroscopic Study." Cornell University / Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. "Mitsunobu Reaction: Mechanism and Modifications." Organic Chemistry Portal. [Link]

  • PubChem. "5-Aminopentan-1-ol (Analogous Structure Properties)." National Institutes of Health (NIH). [Link]

Sources

Incomplete coupling of N-Boc-9-aminononan-1-ol in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Incomplete Coupling of N-Boc-9-aminononan-1-ol in Solid Phase Peptide Synthesis (SPPS). Target Audience: Senior Researchers, Process Chemists, and Drug Discovery Scientists.[1]

Executive Summary: The "Nucleophile Gap"

If you are experiencing incomplete coupling with N-Boc-9-aminononan-1-ol , the root cause is almost certainly a mismatch between your coupling reagents and the functional group chemistry.

Unlike standard amino acids, this molecule presents a primary hydroxyl group (-OH) as the nucleophile, while the amine is Boc-protected. Standard amide coupling reagents (HATU, HBTU, PyBOP) activate carboxylic acids for attack by amines.[1] They are kinetically inefficient for alcohols, leading to slow reaction rates, racemization of the anchoring residue, or complete failure.[1]

To fix this, you must switch from Amide Bond Formation protocols to Esterification protocols.[1]

Part 1: Diagnostic Decision Tree

Before altering your synthesis, identify your specific failure mode using this logic flow.

CouplingLogic Start START: Where is the coupling failing? Resin Loading onto Resin (First Residue) Start->Resin Chain Coupling to Peptide Chain (Elongation) Start->Chain ResinType Which Resin? Resin->ResinType ChainCheck Reagents Used? Chain->ChainCheck Wang Wang Resin (Hydroxyl Linker) ResinType->Wang Acid Labile CTC 2-Chlorotrityl Chloride (Halide Linker) ResinType->CTC Hyper-Acid Labile WangFix PROTOCOL A: Mitsunobu or Symmetric Anhydride Wang->WangFix CTCFix PROTOCOL B: Nucleophilic Displacement (SN1/SN2) CTC->CTCFix Standard HATU / HBTU / DIC Steglich DIC + DMAP Standard->Steglich Incorrect Chemistry Switch to Protocol C Solvent PROTOCOL D: Solvation & Aggregation Check Steglich->Solvent Correct Chemistry Check Aggregation

Figure 1: Decision matrix for selecting the correct coupling protocol based on synthesis stage.

Part 2: Troubleshooting Protocols
Scenario A: Coupling to a Peptide Chain (The Steglich Esterification)

Use this when attaching N-Boc-9-aminononan-1-ol to the C-terminus of a peptide or a side-chain acid.

The Mechanism: Standard uronium salts (HATU) form guanidinium byproducts that inhibit alcohol attack. You must use a carbodiimide (DIC) with a nucleophilic catalyst (DMAP). DMAP attacks the O-acylisourea intermediate, forming a highly reactive N-acylpyridinium ion that the alcohol can easily attack.

Protocol:

  • Solvent: Dissolve the resin-bound peptide in minimal DCM (swells resin better for esterification) or 1:1 DCM/DMF.

  • Reagents:

    • Carboxylic Acid (Peptide on Resin): 1.0 eq (relative to resin loading)[2]

    • N-Boc-9-aminononan-1-ol: 5.0 eq[2]

    • DIC (Diisopropylcarbodiimide): 5.0 eq

    • DMAP (4-Dimethylaminopyridine): 0.1 – 0.5 eq (Catalytic amount is crucial to prevent racemization of the anchoring amino acid).

  • Procedure:

    • Pre-activate the acid (if possible) or add reagents sequentially: Amino Alcohol → DMAP → DIC.

    • Time: Shake for 2–4 hours at Room Temperature.

    • Repetition: Double couple is mandatory for ester linkages.[1]

Critical Warning: High concentrations of DMAP can cause racemization of the C-terminal amino acid (the one the alcohol is attaching to) [1]. Keep DMAP < 0.5 eq.[1][3]

Scenario B: Loading onto 2-Chlorotrityl Chloride (2-CTC) Resin

Use this when N-Boc-9-aminononan-1-ol is the first residue.

The Mechanism: This is not an esterification but a nucleophilic substitution. The trityl chloride is highly reactive and moisture sensitive.

Protocol:

  • Preparation: Dry the resin under vacuum for 1 hour.

  • Solvent: Dry DCM (Dichloromethane).[2]

  • Reagents:

    • N-Boc-9-aminononan-1-ol: 1.0 – 1.5 eq (relative to resin capacity).

    • DIEA (Diisopropylethylamine): 4.0 eq.

  • Procedure:

    • Dissolve amino alcohol and DIEA in dry DCM.[2]

    • Add to dry resin.[2][4]

    • Shake for 2 hours.

    • Capping: Add Methanol (1 mL per gram resin) and DIEA to quench unreacted chlorides. Shake for 20 mins.

Scenario C: Handling Aggregation (The "C9" Problem)

The 9-carbon alkyl chain is highly hydrophobic. If your sequence is already hydrophobic, this addition can induce collapse of the peptide-resin matrix (aggregation), halting the reaction.[1][5]

Corrective Actions:

Aggregation IndicatorSolution (The "Magic Mixture")
Resin shrinks in DCMSwitch solvent to NMP (N-methylpyrrolidone) or DMF .
Reaction stalls < 50%Add Chaotropic Salts : 0.4M LiCl in DMF or 3M Perchlorate.
Beta-sheet formationUse Microwave Assistance : 75°C for 5 mins (Ensure Boc stability).
Extreme HydrophobicitySolvent Cocktail: DCM : DMF : NMP (1:1:1) + 1% Triton X-100.
Part 3: Validation (How to verify coupling)

Standard colorimetric tests (Kaiser, Chloranil) detect amines. Since your molecule is N-Boc protected and you are reacting the hydroxyl, these tests are useless for monitoring the coupling itself (they will always be negative if the previous step was capped).

Recommended Validation Method: The Micro-Cleavage

  • Take ~5 mg of resin beads.

  • Treat with 95% TFA / 2.5% TIS / 2.5% H2O for 30 minutes.

  • Evaporate TFA under nitrogen.[1]

  • Analyze via LC-MS.[4]

    • Target Mass: Look for the mass of the peptide + 157 Da (Mass of 9-aminononan-1-ol residue) + 18 Da (if hydrolyzed).

    • Note: The Boc group will be removed by the TFA test, so calculate the mass of the free amine form.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use HATU if I just increase the reaction time? A: No. HATU forms an active ester that is excellent for amines but reacts very slowly with alcohols.[1] The active ester will likely hydrolyze (react with trace water) or undergo guanidinylation before the alcohol couples, leading to low yields and difficult purification [2].

Q2: Why is my yield low even with DIC/DMAP? A: Check for O-to-N Acyl Migration . If the Boc group is labile or if you accidentally deprotected it, the free amine will attack the ester bond you just formed, rearranging the molecule.[1] Ensure your Boc group is stable (avoid strong acids during the coupling). Also, verify your DCM is strictly anhydrous; water competes aggressively with the alcohol for the activated ester.[1]

Q3: The N-Boc-9-aminononan-1-ol is not dissolving in DCM. A: Long aliphatic chains can be waxy. Dissolve the amino alcohol in a small volume of THF or DMF first, then dilute with DCM for the reaction.

References
  • Blankemeyer-Menge, B., Nimtz, M., & Frank, R. (1990). An Efficient Method for Anchoring Fmoc-Amino Acids to Hydroxyl-Functionalised Solid Supports. Tetrahedron Letters, 31(12), 1701-1704.[1] Link

  • Albericio, F. (2000). Solid-Phase Synthesis of Peptides Containing C-Terminal Alcohol Functions.[6] Biopolymers (Peptide Science), 55(2), 123-139.[1] Link

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.[1] Link

Sources

Removal of di-tert-butyl dicarbonate from N-Boc-9-aminononan-1-ol synthesis

Technical Support Center: Purification of -Boc-9-aminononan-1-ol[1]

Topic: Removal of di-tert-butyl dicarbonate (

Ticket ID:Status:Analyst:1

Executive Summary & Mechanism

The Problem: You have synthesized




1

The Solution: Do not rely on physical separation (distillation/column) as your primary cleanup.[1] Instead, use Chemo-Selective Scavenging .[1] We convert the non-polar

1
The "Sticky" Mechanism

Why is this difficult?

  • Lipophilicity Match: Your product contains a 9-carbon alkyl chain.[1]

    
     is also non-polar.[1] Both partition strongly into organic solvents (DCM, EtOAc), rendering standard water washes ineffective.
    
  • Thermal Risk:

    
     decomposes thermally (
    
    
    ), but prolonged heating to remove it can also degrade your
    
    
    -Boc product via thermal deprotection or transcarbonylation.[1]

Troubleshooting & FAQs

Q: I see a singlet at


 1.50 ppm in my 

H NMR. Is this my product?
A:


1.44 ppm
1

1.50 ppm

1
  • Diagnostic: Check the integration.[1] If the integral is

    
     relative to your methylene protons, you have contamination.[1]
    

Q: Can I just rotovap the


 off?A:


1

Q: My product is an oil, but I expected a solid. Is it impure? A:

1

1

Q: I'm seeing a new spot on TLC that isn't


 or Product.A:

-Boc formation


1
  • Fix: Treat the crude with mild base (LiOH in MeOH/Water) to hydrolyze the ester/carbonate without touching the carbamate.[1]

Validated Purification Protocols

Method A: The DMEDA Quench (Gold Standard)

Best for: >95% purity requirements; large scale (>5g).[1] Mechanism:


11

Protocol:

  • Reaction: Run your protection reaction (typically 9-aminononan-1-ol + 1.1 equiv

    
     in DCM/THF).[1]
    
  • Quench: Once the starting amine is consumed (TLC control), add 0.2 – 0.5 equivalents of

    
    -dimethylethylenediamine (DMEDA).
    
  • Stir: Stir at room temperature for 20–30 minutes.

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).[1]

    • Wash 1: 0.5 M HCl or 5% Citric Acid (The DMEDA-Boc urea moves to the aqueous phase).[1]

    • Wash 2: Brine.[1][2][3]

    • Dry: Dry organic layer over

      
      , filter, and concentrate.[1][2][3]
      

Why this works: The C9 chain of your product keeps it in the organic layer, while the protonated DMEDA-scavenger is pulled into the water.

Method B: The Imidazole Wash

Best for: Small scale; when DMEDA is unavailable.[1] Mechanism: Imidazole reacts with


1

Protocol:

  • Add 3 equivalents of Imidazole to the reaction mixture.

  • Stir for 30 minutes.

  • Wash the organic layer vigorously with 0.5 M HCl .[1]

    • Note: The acid wash decomposes the

      
      -Boc-imidazole into imidazole hydrochloride (water soluble), 
      
      
      , and tert-butanol.[1]

Visual Workflows

Workflow 1: The DMEDA Scavenging Logic

This diagram illustrates the phase-separation logic that guarantees purity.[1]

DMEDA_QuenchStartCrude Mixture(Product + Excess Boc2O)AddDMEDAAdd DMEDA(0.5 equiv)Start->AddDMEDAReactionReaction: Boc2O + DMEDA -> DMEDA-Boc Urea (Basic)AddDMEDA->ReactionAcidWashWash with 0.5M HClReaction->AcidWashPhaseSepPhase SeparationAcidWash->PhaseSepOrgLayerOrganic Layer(EtOAc/DCM)PhaseSep->OrgLayerLipophilic SpeciesAqLayerAqueous Layer(Acidic)PhaseSep->AqLayerPolar/Ionic SpeciesProductPure N-Boc-9-aminononan-1-ol(Remains Lipophilic)OrgLayer->ProductWasteProtonated DMEDA-Boc Urea(Water Soluble)AqLayer->Waste

Caption: The DMEDA method utilizes acid-base chemistry to selectively partition the Boc-impurity into the aqueous waste stream.[4]

Workflow 2: Purification Decision Tree[1]

DecisionTreeStartBoc2O Contamination?CheckScaleCheck ScaleStart->CheckScaleSmallScale< 100 mgCheckScale->SmallScaleLargeScale> 100 mgCheckScale->LargeScaleVacHigh Vac (Overnight)Risk: IncompleteSmallScale->VacIf thermal stability OKChemQuenchChemical QuenchSmallScale->ChemQuenchIf high purity neededLargeScale->ChemQuenchDMEDAMethod A: DMEDA(Preferred)ChemQuench->DMEDAReagents AvailableImidazoleMethod B: ImidazoleChemQuench->ImidazoleAlternative

Caption: Decision matrix for selecting the appropriate purification strategy based on scale and reagent availability.

Comparative Data

ParameterHigh VacuumSilica ChromatographyDMEDA Quench (Recommended)
Efficiency Low (Trace residue remains)Medium (Tailing issues)High (>99% removal)
Product Yield HighMedium (Loss on column)High (>95%)
Time Required 12+ Hours2-4 Hours< 1 Hour
Scalability PoorPoorExcellent
Cost LowHigh (Solvents/Silica)Low

References

  • Deng, G., et al. (2009).[1] Efficient Removal of Excess Di-tert-butyl Dicarbonate from N-Boc Protection Reactions.[1][5][6][7] Journal of Organic Chemistry.[1][8] (Note: Describes the amine scavenging principle).[1]

  • Basel, Y., & Hassner, A. (2001).[1][5][6][7] Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate.[5][6][7] Synthesis.[1][2][3][6][7][8][9][10][11]

  • Common Organic Chemistry. (2023). Boc Protection Mechanism and Workup.[1][3][8][9][11][12]

  • BenchChem. (2024).[1] Selective Mono-Boc Protection Protocols.

Storage and handling of N-Boc-9-aminononan-1-ol to prevent degradation

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support center for the handling, storage, and troubleshooting of N-Boc-9-aminononan-1-ol (CAS: 1397043-36-5).[1] It is designed for researchers requiring high-purity maintenance of this linker intermediate, commonly used in PROTAC® synthesis and bioconjugation.[1]

Compound ID: N-Boc-9-aminononan-1-ol CAS: 1397043-36-5 Formula: C₁₄H₂₉NO₃ MW: 259.39 g/mol Physical State: Viscous colorless to pale yellow oil (or low-melting waxy solid).[1]

Module 1: Storage & Stability Protocols

Q: What are the absolute critical storage conditions to prevent degradation?

A: This compound possesses two primary liability points: the acid-labile Boc group and the oxidation-prone primary alcohol .[1] To maintain >98% purity, you must adhere to the "Triple-Barrier" protocol:

  • Thermal Barrier: Store at -20°C . While the compound may appear stable at room temperature (RT) for days, long-term RT storage accelerates slow oxidation of the terminal alcohol to an aldehyde.

  • Atmospheric Barrier: Store under Inert Gas (Argon or Nitrogen) . Oxygen exposure leads to the formation of 9-(Boc-amino)nonanal.[1]

  • Moisture Barrier: The carbamate moiety can hydrogen bond with water, making the oil hygroscopic. Moisture introduces protons that can slowly autocatalyze Boc deprotection.

Recommended Container: Amber glass vial with a Teflon-lined screw cap, sealed with Parafilm, placed inside a secondary desiccated jar.

Q: I received the shipment at ambient temperature. Is the compound compromised?

A: Likely not. N-Boc-9-aminononan-1-ol is stable for short durations (transit times of 3-5 days) at ambient temperature, provided the vial remained sealed.[1]

  • Immediate Action: Upon receipt, inspect the physical state. It should be a clear, viscous oil or waxy solid. If it appears dark yellow or brown, check purity by TLC or NMR immediately.

  • Protocol: Wipe the vial, Parafilm the cap, and transfer to -20°C immediately.

Q: Can I store it in solution (e.g., dissolved in DCM or DMF)?

A: No. Never store this compound in solution for long periods (>24 hours).

  • DCM/Chloroform: Often contains trace HCl (especially if not stabilized), which will cleave the Boc group.

  • DMF/DMSO: Hygroscopic solvents that will pull water into the sample, promoting hydrolysis.

  • Best Practice: Always strip solvent completely to an oil/solid residue before storage.

Module 2: Handling & Experimental Usage

Q: How do I handle the compound if it has solidified in the freezer?

A: The "Warm-Up Rule" is non-negotiable to prevent water condensation.

  • Remove the vial from the -20°C freezer.

  • Place it in a desiccator at room temperature.

  • Wait 30-45 minutes until the vial reaches ambient temperature.

  • Why? Opening a cold vial in humid lab air causes immediate water condensation on the oil surface, which ruins long-term stability.[1]

Q: The compound is a viscous oil. How do I weigh it accurately?

A: Viscous oils are difficult to dispense by pipette without significant loss.

  • Method A (Difference Weighing): Weigh the full vial -> Remove amount with a glass pipette -> Weigh the vial again.[1] The difference is the mass used.

  • Method B (Stock Solution): If using for multiple small-scale reactions, dissolve the entire vial in a known volume of anhydrous THF or Dioxane to create a standardized stock solution (e.g., 0.1 M). Use this stock immediately or freeze aliquots at -80°C (valid for 1-2 weeks).

Module 3: Troubleshooting & QC

Q: How do I know if my compound has degraded?

Use this diagnostic table to identify issues based on observation.

ObservationLikely IssueChemical CauseVerification Method
Smell of Isobutylene Acidic DegradationBoc group cleavage releasing isobutylene gas.[1]NMR: Check for loss of t-Bu singlet at ~1.44 ppm.
Cloudy / Opaque Oil Moisture ContaminationWater absorption (emulsion formation).[1]Karl Fischer or dissolve in dry DCM (cloudiness persists).[1]
Dark Yellow/Brown Color OxidationPrimary alcohol oxidizing to aldehyde/acid.[1]TLC: Look for tailing or new spots with lower Rf (acid) or higher Rf (aldehyde).
Baseline Spot on TLC DeprotectionFormation of free amine (9-aminononan-1-ol).[1]Ninhydrin Stain: Free amines turn deep blue/purple; Boc-amines stain faintly.[1]
Q: Can I purify the compound if it has degraded?

A: Yes. The primary impurities (free amine or aldehyde) have significantly different polarities.

  • Purification Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Hexanes:Ethyl Acetate (Gradient 4:1 to 1:1).

    • Note: The N-Boc alcohol is moderately polar.[1]

    • Free Amine: Will stick to the baseline (requires MeOH/DCM/NH3 to elute).

    • Aldehyde: Will elute faster (higher Rf) than the alcohol.

Q: How do I confirm identity by NMR?

A: The ¹H NMR (CDCl₃) should show distinct diagnostic peaks:

  • δ ~1.44 ppm (s, 9H): The Boc tert-butyl group.[1]

  • δ ~3.10 ppm (q, 2H): Methylene next to Nitrogen (-CH ₂-NH-).[1]

  • δ ~3.64 ppm (t, 2H): Methylene next to Oxygen (-CH ₂-OH).[1]

  • δ ~4.5-5.0 ppm (br s, 1H): Carbamate NH proton.[1]

Module 4: Visualizing Protocols

Diagram 1: Storage Decision Logic

Use this workflow to determine the correct storage path upon receipt.

StorageProtocol Start Shipment Received (N-Boc-9-aminononan-1-ol) CheckSeal Inspect Seal & Physical State (Clear Oil/Solid?) Start->CheckSeal Decision Immediate Use? CheckSeal->Decision WarmUp Warm to RT in Desiccator (30 mins) Decision->WarmUp Yes LongTerm Secondary Containment (Desiccant Jar) Decision->LongTerm No Open Open & Weigh (Inert Atmosphere) WarmUp->Open Reseal Purge Headspace (Ar/N2) Seal with Parafilm Open->Reseal Reseal->LongTerm Freezer Store at -20°C LongTerm->Freezer

Caption: Decision tree for handling incoming shipments to ensure maximum stability.

Diagram 2: Degradation Pathways

Understanding how the molecule breaks down helps in preventing it.

Degradation Compound N-Boc-9-aminononan-1-ol (Intact) Deprotected 9-Aminononan-1-ol (Free Amine) Compound->Deprotected Hydrolysis Aldehyde 9-(Boc-amino)nonanal (Aldehyde) Compound->Aldehyde Oxidation Acid Acid / Moisture (H+) Acid->Compound Isobutylene Byproduct: Isobutylene + CO2 Deprotected->Isobutylene Oxidant Oxygen / Light Oxidant->Compound AcidProduct 9-(Boc-amino)nonanoic acid Aldehyde->AcidProduct Over-oxidation

Caption: Primary degradation routes: Acid-catalyzed Boc removal and oxidative dehydrogenation of the alcohol.[1][2]

References

  • BenchChem. (2025). Stability and Storage of N-Boc-Aminomethanol: A Technical Guide. Retrieved from [1]

  • Sigma-Aldrich. (2025).[1][3] Safety Data Sheet: 5-(Boc-amino)-1-pentanol. Retrieved from

  • PubChem. (2025).[2][3][4] Compound Summary: tert-Butyl (9-hydroxynonyl)carbamate (CAS 1397043-36-5).[1][5][6] Retrieved from [1]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (General reference for Boc stability and cleavage mechanisms).

  • ChemicalBook. (2025). Product Properties: 5-(BOC-AMINO)-1-PENTANOL.[1][7] Retrieved from [1]

Sources

Validation & Comparative

The Pivotal Role of C9 Linker Length in PROTAC Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Linker as the Linchpin of PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules are composed of three key elements: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. While the choice of ligands determines the "what" and "who" of the degradation process, it is the often-underestimated linker that dictates the "how efficiently."

The linker is far from being a passive tether; its length, composition, and attachment points are critical determinants of a PROTAC's success.[1][2] An improperly designed linker can lead to steric hindrance, preventing the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), or it can result in a complex with a non-productive geometry for ubiquitination.[1][3] Among the various linker types, simple alkyl chains, particularly those around nine carbons (C9) in length, are frequently employed as a starting point for optimization due to their synthetic tractability and inherent flexibility.[2]

This guide provides an in-depth analysis of the influence of C9 alkyl linker length on PROTAC efficacy. We will delve into the mechanistic underpinnings of how linker length modulates ternary complex formation and stability, and present a comparative analysis of experimental data. Furthermore, we will provide detailed, field-proven protocols for synthesizing and evaluating a library of PROTACs with varying linker lengths, empowering researchers to rationally design and optimize their own protein degraders.

The "Hook and Loop" Analogy: Ternary Complex Dynamics and the Linker's Role

The efficacy of a PROTAC is intrinsically linked to its ability to induce and stabilize a productive ternary complex. This complex brings the target protein and the E3 ligase into close proximity, allowing for the efficient transfer of ubiquitin from the E2-conjugating enzyme to lysine residues on the target's surface. The linker's length and flexibility are paramount in achieving an optimal orientation of the two proteins.[]

A linker that is too short can create steric clashes, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase.[1] Conversely, an excessively long linker may lead to a floppy, unstable ternary complex where the ubiquitination sites on the target are not consistently presented to the E2 enzyme.[3] This highlights the existence of an optimal linker length "sweet spot" that is unique to each target-ligase pair.

A critical concept in PROTAC biology is cooperativity , which describes the synergistic binding of the PROTAC to the target and E3 ligase. Positive cooperativity, where the formation of the ternary complex is favored over the individual binary complexes, is often a hallmark of potent degraders. The linker plays a crucial role in mediating the protein-protein interactions that drive positive cooperativity.

Another important phenomenon to consider is the "hook effect," where at high concentrations, the PROTAC can form binary complexes with the target and the E3 ligase separately, reducing the concentration of the productive ternary complex and thus decreasing degradation efficacy. The linker's properties can influence the concentration at which the hook effect becomes prominent.

Caption: The PROTAC mechanism of action.

Case Study: The Impact of Alkyl Linker Length on Estrogen Receptor-α Degradation

A seminal study by Cyrus et al. provides a clear illustration of the linker length-dependency of PROTAC efficacy.[5][6] The researchers synthesized a series of PROTACs targeting the Estrogen Receptor-α (ER-α) for degradation by the von Hippel-Lindau (VHL) E3 ligase. These PROTACs featured alkyl linkers of varying lengths, specifically with 9, 12, 16, 19, and 21 atoms.

The degradation efficiency of these PROTACs was assessed in MCF7 breast cancer cells, and a distinct relationship between linker length and ER-α degradation was observed.

Table 1: Comparison of ER-α Degradation with Varying Alkyl Linker Lengths

PROTAC CompoundLinker Length (atoms)ER-α Degradation (% of Vehicle Control)IC50 (µM) in MCF7 cells
119~60%>200
1212~40%~140
13 16 ~20% ~26
1419~80%>200
1521~90%>200
Tamoxifen (control)N/AN/A~27

Data adapted from Cyrus et al., Molecular BioSystems, 2011.[7]

The results unequivocally demonstrate that a 16-atom linker (compound 13 ) was optimal for ER-α degradation, exhibiting the lowest percentage of remaining ER-α and an IC50 value comparable to the established ER antagonist, tamoxifen.[7] Both shorter (9 and 12 atoms) and longer (19 and 21 atoms) linkers were significantly less effective, highlighting the critical nature of the linker's spatial constraints for productive ternary complex formation.[5][6]

Experimental Design for Linker Optimization

A systematic approach is essential for identifying the optimal linker length for a given PROTAC. The following experimental workflow provides a robust framework for the synthesis and evaluation of a PROTAC library with varying C9-centric alkyl linker lengths.

experimental_workflow cluster_synthesis PROTAC Synthesis cluster_biophysical Biophysical Characterization cluster_cellular Cellular Assays cluster_analysis Data Analysis & Selection synthesis Synthesize PROTAC Library (e.g., C7, C8, C9, C10, C11 alkyl linkers) spr Surface Plasmon Resonance (SPR) - Measure binary & ternary binding kinetics - Determine cooperativity (α) synthesis->spr itc Isothermal Titration Calorimetry (ITC) - Measure thermodynamic parameters - Confirm cooperativity synthesis->itc western_blot Western Blot - Quantify target protein degradation synthesis->western_blot analysis Correlate biophysical and cellular data to identify optimal linker length spr->analysis itc->analysis dc50_dmax Dose-Response Analysis - Determine DC50 and Dmax western_blot->dc50_dmax dc50_dmax->analysis

Caption: Relationship between linker length and degradation efficacy.

Conclusion: Rational Design of the PROTAC Linker

The length of the alkyl linker is a critical parameter in PROTAC design that can profoundly impact degradation efficacy. As demonstrated, there is a clear "Goldilocks" principle at play, where the linker must be just the right length to facilitate the formation of a stable and productive ternary complex. A systematic approach, involving the synthesis of a focused library of PROTACs with varying linker lengths and their subsequent characterization through a combination of biophysical and cellular assays, is paramount for identifying the optimal degrader. By understanding the intricate relationship between linker length, ternary complex dynamics, and cellular degradation, researchers can move beyond a trial-and-error approach and towards a more rational and efficient design of next-generation protein-degrading therapeutics.

References

Sources

N-Boc-9-aminononan-1-ol vs. Shorter Chain Amino Alcohols: A Strategic Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of heterobifunctional molecules—such as PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs)—the linker is not merely a passive connector; it is a critical determinant of tertiary complex formation, cell permeability, and metabolic stability.

This guide compares N-Boc-9-aminononan-1-ol (C9) against shorter chain analogues (C2–C6, such as N-Boc-6-aminohexan-1-ol ). While shorter linkers (C2–C6) offer superior aqueous solubility and atom economy, they frequently fail to span the required distance between deep binding pockets, leading to "unproductive" ternary complexes. Conversely, the C9 linker occupies a strategic "Goldilocks zone"—providing sufficient flexibility to induce protein-protein interactions (PPIs) without the extreme hydrophobicity and entropic penalties associated with C12+ alkyl chains.

Chemical Profile & Comparative Properties[1][2]

The choice between a C9 and a C6 linker fundamentally alters the physicochemical profile of the final molecule. The table below contrasts key properties that drive synthetic decision-making.

FeatureN-Boc-9-aminononan-1-ol (C9)N-Boc-6-aminohexan-1-ol (C6)N-Boc-aminoethanol (C2)
Chain Length (Å) ~11.2 Å (Extended)~7.5 Å (Extended)~2.5 Å (Extended)
Hydrophobicity (cLogP) ~3.2 (High)~2.1 (Moderate)~0.8 (Low)
Solubility (Water) Poor (< 1 mg/mL)ModerateHigh
Entropic Penalty Moderate (High flexibility)LowNegligible
Cyclization Risk Low (Macrocyclization only)LowHigh (Intracyclization to oxazolidinone)
Primary Application Deep-pocket PROTACs, MacrocyclesSurface-exposed conjugationsSolubility tags, rigid spacers

Critical Analysis: Performance in Synthesis & Application

A. The "Goldilocks" Effect in PROTAC Design

In PROTAC development, the linker must span the distance between the E3 ligase (e.g., VHL, CRBN) and the Target Protein (POI).

  • Short Linkers (C2–C6): Often result in steric clashes. If the linker is too short, the E3 ligase and POI cannot structurally align, preventing ubiquitination.

  • C9 Linker: Experimental data indicates that for many targets (e.g., Estrogen Receptor degradation), a linker length of 12–16 atoms (including the functional groups) is optimal. The C9 alkyl chain provides the necessary ~11 Å reach to facilitate the formation of a stable ternary complex.

  • Long Linkers (C12+): While they solve steric issues, they introduce excessive hydrophobicity (poor oral bioavailability) and high entropic costs (the "floppy" linker struggles to freeze into a bound conformation).

B. Synthetic Reactivity & Stability
  • Intracyclization: Shorter amino alcohols, particularly C2 and C3 analogues, are prone to intramolecular cyclization upon activation (e.g., forming oxazolidinones or oxazines). The C9 analogue is kinetically stable against rapid intracyclization, simplifying activation protocols (e.g., Mesylation/Tosylation of the alcohol).

  • Purification: The high lipophilicity of N-Boc-9-aminononan-1-ol allows for easy extraction into organic solvents (DCM, EtOAc) away from polar impurities, whereas C2/C3 analogues often require difficult aqueous workups or lyophilization.

Experimental Protocols

Protocol A: Selective Synthesis of N-Boc-9-aminononan-1-ol

Context: While commercially available, the C9 linker is often synthesized in-house from 9-aminononanoic acid to ensure purity and reduce cost.

Reagents: 9-Aminononanoic acid, Di-tert-butyl dicarbonate (Boc₂O), NaBH₄, Iodine (I₂), THF (anhydrous).

  • Boc Protection:

    • Dissolve 9-aminononanoic acid (10 mmol) in 1:1 Dioxane/H₂O.

    • Add NaOH (11 mmol) followed by Boc₂O (11 mmol). Stir at RT for 12 h.

    • Acidify with 1M HCl to pH 3 and extract with EtOAc. Concentrate to yield N-Boc-9-aminononanoic acid .

  • Selective Reduction (The McKennon Method):

    • Dissolve N-Boc-9-aminononanoic acid (5 mmol) in anhydrous THF (20 mL) under N₂.

    • Add NaBH₄ (12.5 mmol) in one portion.

    • Cool to 0°C. Dropwise add a solution of I₂ (6.25 mmol) in THF over 30 min. Note: H₂ gas evolution will occur.

    • Reflux for 2 h. The solution should become colorless.

    • Quench: Cool to RT, add MeOH carefully to destroy excess borane.

    • Workup: Wash with 1M NaOH (removes borane byproducts) and brine. Dry over Na₂SO₄.[1]

    • Yield: Expect >85% of N-Boc-9-aminononan-1-ol as a colorless oil.

Protocol B: Mild Deprotection (Oxalyl Chloride Method)

Context: Standard TFA deprotection can be harsh on acid-sensitive substrates. This protocol uses in situ HCl generation for a controlled deprotection.

  • Dissolve N-Boc-9-aminononan-1-ol derivative (0.5 mmol) in dry MeOH (3 mL).

  • Add Oxalyl Chloride (1.5 mmol) dropwise at 0°C. Caution: Vigorous gas evolution.

  • Stir at RT for 30–60 min. Monitor by TLC (disappearance of Boc spot).

  • Concentrate in vacuo.[1] The residue is the pure amine-hydrochloride salt, ready for the next coupling.

Visualizations

Figure 1: The "Goldilocks" Zone in PROTAC Efficiency

This diagram illustrates the relationship between linker length, complex stability, and degradation efficiency.

LinkerEfficiency Optimal Optimal Zone (C9-C11) Stable Ternary Complex Degradation Degradation Efficiency (DC50) Optimal->Degradation High (Maximal Ubiquitination) Long Long Linkers (C12+) Entropic Penalty & Solubility Issues Long->Degradation Moderate/Low (Poor Permeability)

Caption: C9 linkers balance steric reach with physicochemical properties, maximizing degradation efficiency.

Figure 2: Synthesis Workflow (Acid to Alcohol)

Visualizing the selective reduction pathway described in Protocol A.

SynthesisWorkflow Start 9-Aminononanoic Acid Step1 Boc Protection (Boc2O, NaOH) Start->Step1 Inter N-Boc-9-Aminononanoic Acid Step1->Inter Step2 Selective Reduction (NaBH4 / I2 / THF) Inter->Step2 Activation of COOH Product N-Boc-9-aminononan-1-ol (>85% Yield) Step2->Product Selective Reduction

Caption: Step-by-step conversion of amino acid to amino alcohol using the McKennon protocol.

References

  • Cyrus, K., et al. (2011). "Impact of linker length on the activity of PROTACs." Molecular BioSystems. Link

    • Key Finding: Establishes the 16-atom (approx C9 + functional groups)
  • McKennon, M. J., et al. (1993).[2] "A convenient reduction of amino acids and their derivatives." Journal of Organic Chemistry. Link

    • Key Finding: The definitive protocol for NaBH4/I2 reduction of N-protected amino acids.
  • Mapelli, C., et al. (2020).[3] "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride." Tetrahedron Letters. Link

    • Key Finding: Validates the mild deprotection protocol suitable for sensitive linkers.
  • Troup, R. I., et al. (2020). "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy. Link

    • Key Finding: Comprehensive review of alkyl vs. PEG linkers and chain length effects.

Sources

Optimizing Spatial Geometry: A Comparative Validation of N-Boc-9-aminononan-1-ol Linkers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spatial Architect

In the precise engineering of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a bridge; it is a thermodynamic throttle. This guide validates N-Boc-9-aminononan-1-ol (hereafter referred to as C9-Boc ) as a critical heterobifunctional precursor. Unlike hydrophilic PEG linkers that often suffer from membrane permeability penalties, the C9 alkyl chain offers a hydrophobic scaffold that enhances intracellular accumulation while maintaining the "Goldilocks" distance (approx. 11-13 Å) required for effective ternary complex formation between many E3 ligases (e.g., Cereblon, VHL) and Proteins of Interest (POI).

This guide objectively compares the C9-Boc linker against PEG-based and rigid alternatives, providing experimental workflows for its validation in cellular assays.

Comparative Analysis: Alkyl vs. PEG vs. Rigid Linkers[1][2][3]

The choice of linker dictates the physicochemical properties (LogP, TPS) and the cooperativity (


) of the ternary complex. The following analysis highlights where the C9 alkyl linker outperforms its counterparts.
The Permeability-Solubility Trade-off

While PEG linkers (e.g., PEG3-alcohol) are the industry standard for solubility, they often introduce a "desolvation penalty" when crossing the lipophilic cell membrane.

  • N-Boc-9-aminononan-1-ol (Alkyl C9):

    • Mechanism: The methylene backbone (-CH2-)9 increases lipophilicity (LogP), facilitating passive diffusion through the lipid bilayer.

    • Advantage: Higher intracellular concentration at lower dosages.

    • Risk: Potential for aggregation in aqueous media if the warhead/E3 ligand is also highly lipophilic.

  • PEG Linkers (e.g., PEG3):

    • Mechanism: Ether oxygens form hydrogen bonds with water.[1]

    • Advantage: Excellent aqueous solubility; reduces aggregation.[1]

    • Disadvantage: High Topological Polar Surface Area (TPSA) can reduce membrane permeability.

Comparative Data: Linker Performance Metrics

The table below summarizes the theoretical and observed performance of C9-Boc derived degraders compared to PEG and Short Alkyl alternatives.

FeatureC9 Alkyl (N-Boc-9-aminononan-1-ol) PEG3 Linker Short Alkyl (C4)
Backbone Composition Hydrophobic (-CH2-)9Hydrophilic (-CH2CH2O-)3Hydrophobic (-CH2-)4
Approx. Length ~12.5 Å~13.0 Å~6.0 Å
Cell Permeability High (Lipophilic drive)Moderate (Polar penalty)High
Solubility (Aq) Low/ModerateHigh Moderate
Metabolic Stability High (Resistant to oxidation)Moderate (Liability at ether)High
Ternary Complex Flexible; induces induced-fitFlexible; high entropyRigid/Clash Risk
DC50 (Potency) < 100 nM (Target Dependent)100-500 nMOften Inactive (Steric)

Scientist's Insight: The C9 chain often outperforms PEG3 in cellular assays (DC50) despite similar lengths, primarily because the alkyl chain's hydrophobicity drives the molecule into the cell more efficiently than the hydrated PEG chain.

Mechanistic Validation: The "Goldilocks" Zone

The efficacy of N-Boc-9-aminononan-1-ol relies on its ability to span the gap between the E3 ligase and the POI without incurring a high entropic penalty.

Diagram: Linkerology Decision Tree

The following diagram illustrates the logical flow for selecting the C9-Boc linker based on structural constraints.

LinkerDecision Start PROTAC Design Phase PermeabilityCheck Is Warhead Highly Polar? Start->PermeabilityCheck DistanceCheck Required E3-POI Distance? PermeabilityCheck->DistanceCheck Yes (Needs hydrophobic boost) SelectPEG SELECT: PEG Linker (Optimizes Solubility) PermeabilityCheck->SelectPEG No (Already lipophilic) SelectC9 SELECT: N-Boc-9-aminononan-1-ol (Optimizes Permeability & Reach) DistanceCheck->SelectC9 Medium (10-14 Å) DistanceCheck->SelectPEG Long (> 15 Å) SelectShort SELECT: C4-C6 Alkyl (Avoids Entropic Penalty) DistanceCheck->SelectShort Short (< 8 Å)

Figure 1: Decision logic for selecting C9 Alkyl linkers. The C9 linker is optimal when the warhead is polar (requiring a lipophilic boost) and the required spanning distance is 10-14 Å.

Experimental Protocols: Validation Workflows

To validate N-Boc-9-aminononan-1-ol in your specific application, follow this self-validating workflow.

Chemical Conjugation Workflow

The "1-ol" (alcohol) and "N-Boc" (protected amine) provide orthogonal handles for conjugation.

  • Activation (Alcohol side):

    • Method: Mitsunobu Reaction (PPh3, DIAD) with a phenolic warhead/E3 ligand OR Mesylation (MsCl, TEA) followed by nucleophilic displacement.

    • Checkpoint: Verify conversion via LC-MS (Loss of -OH signal).

  • Deprotection (Amine side):

    • Reagent: 20% TFA in DCM or 4M HCl in Dioxane.

    • Condition: Stir at RT for 1-2 hours.

    • Checkpoint: Monitor disappearance of Boc peak (t-butyl singlet ~1.4 ppm in H-NMR).

  • Final Coupling:

    • Method: Amide coupling (HATU/DIPEA) with the carboxylic acid of the second ligand.

Cellular Assay: The "Washout" Validation

To confirm that the C9 linker is driving degradation (catalytic) and not just inhibition (stoichiometric), use this protocol.

Materials:

  • HEK293 or HeLa cells expressing the Target Protein.

  • PROTAC synthesized with C9 linker.

  • Control: Epoxomicin (Proteasome inhibitor).[2]

Step-by-Step:

  • Dosing: Treat cells with increasing concentrations of C9-PROTAC (1 nM – 10 µM) for 16 hours.

  • Rescue Control: Pre-treat one set of wells with Epoxomicin (1 µM). If degradation is blocked, the mechanism is ubiquitin-proteasome dependent.

  • The Hook Effect Check: Observe the degradation curve. A "U-shape" (loss of efficacy at high concentrations) confirms the formation of separate binary complexes, validating the linker's role in ternary complex formation.

  • Washout (Kinetic Proof):

    • Treat cells with 100 nM PROTAC for 2 hours.

    • Wash cells 3x with PBS to remove unbound compound.

    • Incubate in fresh media for 4-8 hours.

    • Result: If protein levels remain low, the PROTAC is catalytically recycling (Good residence time/permeability).

Diagram: Mechanism of Action & Validation

Mechanism PROTAC C9-PROTAC Ternary Ternary Complex (POI-Linker-E3) PROTAC->Ternary + POI + E3 POI Target Protein POI->Ternary E3 E3 Ligase E3->Ternary Ub Ubiquitination Ternary->Ub Cooperativity Deg Proteasomal Degradation Ub->Deg Deg->PROTAC Recycling (Catalytic)

Figure 2: The catalytic cycle of a C9-linked PROTAC. The dashed line represents the recycling of the molecule, a key advantage of the stable, permeable alkyl linker.

References

  • Cyrus, K., et al. (2011). "Impact of linker length on the activity of PROTACs." Molecular BioSystems.

    • Context: Establishes the relationship between alkyl linker length and degradation efficiency, highlighting the optimal range th
  • An, S., & Fu, L. (2018). "Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs."[3] EBioMedicine.[3]

    • Context: Discusses the structural components of PROTACs, including the use of alkyl vs. PEG linkers.
  • Klein, V. G., et al. (2020). "Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability." ACS Medicinal Chemistry Letters.

    • Context: Provides critical data on how alkyl linkers can improve permeability compared to PEG linkers by avoiding polar surface area exposure.
  • BOC Sciences. "Alkyl Linkers in PROTACs - Improve Permeability & PK."

    • Context: Technical overview of the advantages of alkyl chains in medicinal chemistry.

Sources

Impact of N-Boc-9-aminononan-1-ol Linker on Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" of Hydrophobic Linkers

In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is no longer viewed as a passive connector but as a critical structural element that dictates the thermodynamic and kinetic stability of the Ternary Complex (POI:PROTAC:E3) .

This guide analyzes the specific impact of N-Boc-9-aminononan-1-ol —a reagent used to install a 9-carbon (C9) alkyl linker —on ternary complex formation. While Polyethylene Glycol (PEG) linkers are often the default starting point due to solubility, C9 alkyl linkers offer distinct advantages in membrane permeability and entropic pre-organization , often driving higher cooperativity (


) in systems where hydrophobic shielding is advantageous.

Chemical Identity & Role in Synthesis[1][2][3]

N-Boc-9-aminononan-1-ol is a bifunctional building block. It is not the linker itself but the precursor.

  • N-Boc (tert-butyloxycarbonyl): Protects the amine terminus, allowing selective chemistry at the hydroxyl end (e.g., Mitsunobu reaction or conversion to a halide/tosylate).

  • 9-aminononan-1-ol: The core scaffold that yields a linear, hydrophobic nonyl (C9) chain in the final PROTAC.

Synthetic Utility

This reagent is particularly valuable for "linker scanning" libraries. The C9 chain provides a semi-rigid, hydrophobic spacer that contrasts sharply with the flexible, hydrophilic nature of PEG chains.

Comparative Analysis: C9 Alkyl vs. PEG Linkers

The choice between a C9 alkyl linker and a PEG linker fundamentally alters the physicochemical landscape of the PROTAC.

Table 1: Physicochemical & Mechanistic Comparison
FeatureC9 Alkyl Linker (derived from N-Boc-9-aminononan-1-ol)PEG Linker (e.g., PEG3/PEG4)Impact on Ternary Complex
Hydrophobicity High (Lipophilic)Low (Hydrophilic)Alkyl linkers can drive "hydrophobic collapse," stabilizing compact ternary states.
Permeability Superior. Shields polar surface area; no desolvation penalty entering membranes.Moderate/Poor. High desolvation penalty.C9 linkers often show better intracellular target engagement despite lower solubility.
Flexibility Semi-Rigid. Restricted bond rotations compared to ether linkages.Highly Flexible. High entropic cost to freeze into a bioactive conformation.C9 reduces the entropic penalty (

) of complex formation.
Cooperativity (

)
Potential for Positive Cooperativity via hydrophobic interactions with protein surfaces.Often Neutral or Negative. Can act as a "wet noodle," offering little structural support.C9 can lock the E3 and POI into a productive orientation.
Metabolic Stability Vulnerable to oxidative hydroxylation (CYP450).Vulnerable to oxidative cleavage.Different metabolic soft spots; alkyls are often more stable in plasma.

Mechanistic Impact on Ternary Complex Formation[4][5][6]

The formation of the ternary complex is governed by the equilibrium dissociation constant


 and the cooperativity factor 

.
The Cooperativity Factor ( )


  • 
     (Positive Cooperativity):  The linker facilitates new protein-protein interactions (PPIs) between the E3 ligase and the Target Protein (POI). The C9 linker, being hydrophobic, can pack against hydrophobic patches on the protein surfaces, effectively "gluing" the complex together.
    
  • 
     (Negative Cooperativity):  The linker causes steric clash or strain.
    
The "Chameleon" Effect of C9 Linkers

Unlike PEG linkers, which remain extended and solvated, C9 alkyl linkers exhibit environment-dependent conformations:

  • In Solution (Water): They may fold back onto the warhead to minimize solvent exposure (hydrophobic collapse). This can temporarily mask the warhead but also protect it.

  • In Ternary Complex: The semi-rigid alkyl chain forces a specific distance and orientation. If this matches the "Zone of Ubiquitination," degradation is highly efficient. If it mismatches, the rigidity prevents the necessary "wobble" to find a productive state.

Diagram 1: Ternary Complex Equilibria & Cooperativity

TernaryComplex Fig 1. The central role of the linker in driving the equilibrium from binary to ternary complexes. PROTAC PROTAC (Free) Binary_E3 Binary Complex [E3-PROTAC] PROTAC->Binary_E3 + E3 Binary_POI Binary Complex [POI-PROTAC] PROTAC->Binary_POI + POI E3 E3 Ligase Ternary Ternary Complex [E3-PROTAC-POI] E3->Ternary + POI (via Linker) POI Target Protein (POI) POI->Ternary + E3 (via Linker) Binary_E3->Ternary + POI (Cooperativity α) Binary_POI->Ternary + E3 (Cooperativity α) Ubiquitination Ubiquitination & Degradation Ternary->Ubiquitination Productive Geometry

[6][7]

Experimental Protocol: Measuring Ternary Complex Stability

To validate the impact of the C9 linker versus alternatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard. This assay measures the proximity of the E3 ligase and POI.

Workflow: TR-FRET Ternary Complex Assay

Objective: Determine the


 and Cooperativity (

) of a C9-linked PROTAC.

Materials:

  • Recombinant E3 Ligase (tagged, e.g., His-tag).

  • Recombinant POI (tagged, e.g., Biotinylated).

  • Fluorophores: Anti-His-Terbium (Donor) and Streptavidin-d2 (Acceptor).

  • PROTAC titration series.[1]

Step-by-Step Protocol:

  • Preparation: Dilute proteins in Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% Pluronic F-127, 1 mM DTT).

    • Note: Use protein concentrations near their expected

      
       to ensure sensitivity.
      
  • Binary Control: Set up wells with only E3 + PROTAC and POI + PROTAC to measure binary affinities (optional, usually done via FP or SPR).

  • Ternary Assembly:

    • Mix E3 Ligase (final 10 nM) + POI (final 10 nM).

    • Add PROTAC (1:3 serial dilution, starting at 10

      
      M).
      
  • Detection Reagents: Add Anti-His-Tb and SA-d2.

  • Incubation: Incubate for 60 minutes at Room Temperature (protect from light).

  • Readout: Measure TR-FRET signal (Ratio 665 nm / 620 nm) on a plate reader (e.g., PHERAstar).

  • Analysis: Fit data to a "bell-shaped" (Hook effect) model. The peak amplitude correlates with ternary complex population; the width indicates the stable concentration window.

Diagram 2: TR-FRET Workflow Visualization

TRFRET_Workflow Fig 2. TR-FRET workflow to quantify ternary complex formation. Step1 Step 1: Component Mix (E3 + POI + PROTAC) Step2 Step 2: Add FRET Pair (Donor: Tb-Anti-His) (Acceptor: SA-d2) Step1->Step2 Step3 Step 3: Incubation (60 min, RT, Dark) Step2->Step3 Measurement Step 4: TR-FRET Readout (Excitation: 337nm) (Emission: 620nm & 665nm) Step3->Measurement Analysis Step 5: Data Analysis (Hook Effect Curve Fit) Measurement->Analysis

Case Study Insights: When to Use C9?

Literature analysis of alkyl linkers in PROTACs (e.g., targeting BRD4, BTK, or ER) reveals specific trends for the C9 length:

  • The "Goldilocks" Zone: In several VHL-based degraders, C9 alkyl linkers provided the optimal balance. Shorter linkers (C3-C5) caused steric clashes between the E3 and POI. Longer linkers (C12+) introduced too much entropic freedom, reducing the population of the productive ternary complex.

  • Membrane Permeability: PROTACs with C9 linkers consistently show higher PAMPA (Parallel Artificial Membrane Permeability Assay) scores than PEG-linked analogs of similar length. The C9 chain allows the molecule to adopt a "folded" conformation that hides polar groups while traversing the lipid bilayer.

  • Solubility Management: While C9 reduces aqueous solubility, this can be mitigated by ensuring the warhead or E3 ligand has sufficient polarity, or by using formulation excipients.

Recommendation: Use N-Boc-9-aminononan-1-ol when your initial PEG-based PROTACs show poor cell potency despite good biochemical affinity , suggesting a permeability issue, or when you need to induce a tighter, more cooperative ternary complex .

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020).[1] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[1] Link

  • Foley, C. A., et al. (2020).[2] Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. ACS Chemical Biology. Link

  • Bembenek, M. E., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. Link

  • BOC Sciences. (2024). Alkyl Linkers in PROTACs - Improve Permeability & PK.

  • Ciulli, A. (2024). How to improve the function of your PROTAC degrader by understanding ternary complex formation. NanoTemper Technologies. Link

Sources

Assessing the hydrophobicity of N-Boc-9-aminononan-1-ol containing PROTACs

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Hydrophobicity Assessment of C9-Alkyl Linked PROTACs (Derived from N-Boc-9-aminononan-1-ol)

Executive Summary

The physicochemical optimization of Proteolysis Targeting Chimeras (PROTACs) presents a unique "Beyond Rule of 5" (bRo5) challenge. This guide focuses on the specific assessment of PROTACs utilizing N-Boc-9-aminononan-1-ol as a linker precursor.[1] This reagent introduces a 9-carbon (C9 ) alkyl chain, a hydrophobic motif that contrasts sharply with standard polyethylene glycol (PEG) linkers.[1]

While PEG linkers enhance solubility, recent data suggests that C9-alkyl linkers often yield superior cellular permeability due to a "molecular chameleon" effect—the ability to collapse hydrophobically and mask polar surface area (PSA) during membrane transit.[1] This guide outlines the comparative performance of these linkers and provides a validated Chromatographic Hydrophobicity Index (CHI) protocol for accurate assessment.

Technical Context: The C9-Alkyl Linker

N-Boc-9-aminononan-1-ol (CAS: 102520-97-8) serves as a critical building block for introducing a linear nonyl spacer between the E3 ligase ligand and the Target Protein (POI) ligand.[1]

  • Chemical Transformation: During synthesis, the tert-butyloxycarbonyl (Boc) group is deprotected to reveal an amine for coupling.[1] The final PROTAC retains the lipophilic -(CH2)9- chain.[1]

  • Physicochemical Impact: Unlike PEG chains (-CH2CH2O- repeats), the C9 chain lacks hydrogen bond acceptors (HBAs).[1] This absence reduces the desolvation penalty required to enter the lipid bilayer but significantly increases the calculated LogP (cLogP).[1]

Comparative Analysis: C9-Alkyl vs. PEG Linkers
FeatureC9-Alkyl Linker (from N-Boc-9-aminononan-1-ol)PEG Linker (e.g., PEG-4/PEG-5)
Hydrophobicity High (Lipophilic)Low (Hydrophilic)
Solubility (Aq) Poor (Risk of aggregation)Good
Membrane Permeability High (Facilitates hydrophobic collapse)Low to Moderate (High desolvation penalty)
Conformation Flexible; prone to "U-shape" foldingExtended; solvated by water
Metabolic Stability Susceptible to oxidation (P450)Susceptible to oxidative cleavage

The "Chameleonic" Mechanism

Standard lipophilicity metrics (cLogP) often overestimate the "greasiness" of alkyl-linked PROTACs because they assume an extended conformation.[1] In reality, C9-linked PROTACs function as Molecular Chameleons .[1]

  • Aqueous Phase: The molecule may aggregate or expose polar warheads.[1]

  • Lipid Phase: The flexible C9 alkyl chain allows the PROTAC to fold upon itself (intramolecular

    
    -
    
    
    
    stacking or H-bonding), effectively "hiding" its polar surface area to pass through the membrane.[1]

Figure 1: The Chameleonic Effect of Alkyl Linkers vs. PEG Linkers

ChameleonEffect cluster_0 Aqueous Environment cluster_1 Lipid Bilayer (Membrane) PEG_Aq PEG-PROTAC (Extended/Solvated) PEG_Mem PEG-PROTAC (High Desolvation Penalty) Low Permeability PEG_Aq->PEG_Mem Slow Transfer Alkyl_Aq C9-Alkyl PROTAC (Aggregated/Exposed) Alkyl_Mem C9-Alkyl PROTAC (Hydrophobic Collapse) High Permeability Alkyl_Aq->Alkyl_Mem Rapid Folding & Entry Alkyl_Mem->Alkyl_Mem Intramolecular Hiding of PSA

Caption: C9-alkyl linkers facilitate hydrophobic collapse, shielding polar groups to enhance membrane permeability compared to solvated PEG linkers.[1]

Assessment Methodologies

Direct measurement of LogP (Shake-flask) is often impractical for PROTACs due to low solubility and surface adsorption.[1] We recommend the Chromatographic Hydrophobicity Index (CHI) as the primary screening tool.[1]

Why CHI?
  • High Throughput: Rapid HPLC-based method.[1]

  • Dynamic Range: Can measure values from 0 to >100 (far beyond the -2 to +5 LogP range).

  • Relevance: CHI correlates better with phospholipid affinity (IAM chromatography) than calculated metrics.[1]

Experimental Protocol: Determination of CHI LogD

This protocol is calibrated to assess high-molecular-weight degraders like those containing the N-Boc-9-aminononan-1-ol derived linker.[1]

Reagents & Equipment
  • Column: ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50 mm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 7.4 (aqueous).[1]

  • Mobile Phase B: 100% Acetonitrile (ACN).[1]

  • Standards: Theophylline, Acetanilide, Acetophenone, Propiophenone, Butyrophenone, Valerophenone.[1]

Step-by-Step Workflow
  • Preparation of Standards: Prepare a mixture of the 6 standards (0.1 mg/mL each) in 50:50 ACN:Water.

  • Sample Preparation: Dissolve C9-PROTAC in DMSO to 10 mM. Dilute to 100 µM in 50:50 ACN:Water immediately before injection to prevent precipitation.[1]

  • Gradient Run:

    • 0-2 min: 0% to 100% B (Linear Gradient).[1]

    • 2-2.5 min: Hold 100% B.

    • Flow rate: 0.6 mL/min.[1]

  • Calibration: Plot the known CHI values of standards against their Retention Time (

    
    ).
    
    • Equation:

      
      [1]
      
  • LogD Conversion:

    • 
      [1]
      

Figure 2: CHI Determination Workflow

CHI_Protocol cluster_cal Calibration Block Start Start: C9-PROTAC Sample Prep Dilute to 100 µM (50:50 ACN:H2O) Start->Prep HPLC Fast Gradient HPLC (0-100% ACN, 2 min) Prep->HPLC Regress Generate Linear Regression CHI = m(tR) + c HPLC->Regress Standard tR Calc Calculate CHI Value HPLC->Calc Sample tR Cal_Std Run Standards (Theophylline to Valerophenone) Cal_Std->HPLC Parallel Run Regress->Calc Apply Slope/Intercept Convert Convert to LogD (Formula: 0.0525*CHI - 1.467) Calc->Convert End Final Hydrophobicity Profile Convert->End

Caption: Step-by-step workflow for determining the Chromatographic Hydrophobicity Index (CHI) of PROTACs.

Data Interpretation & Troubleshooting

When analyzing data for C9-alkyl PROTACs:

  • CHI > 105: The compound is likely too lipophilic .[1] While permeability might be high, you risk high plasma protein binding (>99%) and metabolic clearance.[1]

    • Action: Consider adding a single ether oxygen to the C9 chain or shortening to C5-C7.[1]

  • CHI < 60: The compound is hydrophilic (likely PEG-like behavior).[1] Permeability may be the limiting factor.[1]

    • Action: The C9 linker is performing well; ensure the warheads are not too polar.

  • Broad Peaks/Tailing: Common with alkyl linkers due to secondary interactions with the stationary phase.[1]

    • Fix: Add 0.1% Formic Acid to the mobile phase or increase column temperature to 40°C.[1]

References

  • Pike, A., et al. (2020).[1] "Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective." Drug Discovery Today. Link

  • Matsson, P., & Kihlberg, J. (2017).[1] "How to Design Drugs that Cross the Cell Membrane: Estimation of Permeability for Macrocycles and Beyond Rule of 5 Compounds." Journal of Medicinal Chemistry. Link[1]

  • Valkov, V., et al. (2009).[1] "Chromatographic hydrophobicity index: pH profile for polyprotic compounds." Journal of Chromatography A. Link

  • Foley, C. N., et al. (2020).[1] "Dynamics of the PROTAC-Induced Degradation of the Bromodomain-Containing Protein 4 (BRD4)." ACS Chemical Biology.[1] Link[1]

Sources

In Vitro Evaluation of PROTACs: A Comparative Guide to Linker Optimization Focusing on a Nonane Linker

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals venturing into the promising field of targeted protein degradation, this guide provides an in-depth technical comparison of Proteolysis Targeting Chimeras (PROTACs) with a specific focus on the impact of the linker, exemplified by a nonane (nine-carbon alkyl) linker. We will explore the critical in vitro assays necessary to characterize PROTAC efficacy and provide the experimental rationale behind these evaluations.

The Central Role of the Linker in PROTAC Function

PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker tethering them together.[1] The linker is not merely a spacer; it is a critical determinant of the PROTAC's ability to induce the formation of a productive ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and proteasomal degradation of the POI.[][3] The length, composition, and attachment points of the linker profoundly influence the stability and conformation of this ternary complex.[][3] An improperly designed linker can lead to steric hindrance, preventing complex formation, or result in a non-productive orientation that does not allow for efficient ubiquitin transfer.[][4]

Alkyl and polyethylene glycol (PEG) chains are among the most commonly used linkers in PROTAC design due to their synthetic tractability and flexibility.[5] The length of these linkers is a parameter that requires empirical optimization for each specific POI and E3 ligase pair.[4] Both linkers that are too short and those that are too long can be detrimental to PROTAC activity, often resulting in a "hook effect" where high concentrations of the PROTAC lead to the formation of unproductive binary complexes, thus reducing degradation efficiency.[4][6]

This guide will use a case study to compare a hypothetical PROTAC with a nonane (C9) alkyl linker against analogues with shorter (pentane, C5) and longer (tridecane, C13) alkyl linkers.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (Nonane Linker) Ternary Productive Ternary Complex PROTAC->Ternary POI Protein of Interest (Target) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ub Ubiquitin Ubiquitination Ubiquitination of POI Ub->Ubiquitination Recruited Proteasome Proteasome Degradation_Products Peptide Fragments Proteasome->Degradation_Products Degrades Ternary->Ubiquitination Induces Degraded_POI Ub-POI Ubiquitination->Degraded_POI Tags for Degradation Degraded_POI->Proteasome

Caption: Mechanism of Action for a PROTAC with a Nonane Linker.

Comparative In Vitro Evaluation: A Case Study

To illustrate the impact of linker length, we present a hypothetical case study of three PROTACs targeting the same POI and E3 ligase but differing in their alkyl linker length: C5, C9, and C13.

The primary measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein. This is quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[6]

Table 1: Comparative Degradation Performance of PROTACs with Varying Linker Lengths

PROTAC LinkerDC50 (nM)Dmax (%)
Pentane (C5)55065
Nonane (C9) 50 95
Tridecane (C13)80050

The data clearly indicates that the PROTAC with the nonane (C9) linker exhibits superior performance, with a significantly lower DC50 and a higher Dmax compared to both the shorter (C5) and longer (C13) linker variants. This "sweet spot" for linker length is a common observation in PROTAC development.[7] The C5 linker is likely too short, causing steric clashes that prevent the optimal formation of the ternary complex.[] Conversely, the C13 linker may be too long and flexible, leading to inefficient and unstable ternary complex formation.[4]

The efficiency of protein degradation is directly linked to the formation and stability of the ternary complex.[] Biophysical assays are crucial for characterizing these interactions.

Table 2: Biophysical Characterization of Ternary Complex Formation

PROTAC LinkerTernary Complex Kd (nM) (via SPR)BRET Signal (mBU) at 100 nM (NanoBRET™)
Pentane (C5)120150
Nonane (C9) 15 850
Tridecane (C13)250200

The Surface Plasmon Resonance (SPR) data reveals that the nonane (C9) linker facilitates the formation of a much more stable ternary complex, as indicated by the lower dissociation constant (Kd). This is corroborated by the live-cell NanoBRET™ Ternary Complex Assay, where the C9 PROTAC induces a significantly stronger BRET signal, confirming more efficient ternary complex formation within a cellular context.[8][9]

Experimental Protocols for In Vitro PROTAC Evaluation

To ensure scientific rigor, the following detailed protocols for key in vitro assays are provided.

Experimental_Workflow cluster_1 Primary Evaluation cluster_2 Mechanistic & Biophysical Validation Cell_Culture Cell Culture (e.g., MCF7, HCT116) PROTAC_Treatment PROTAC Treatment (Dose-Response) Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant Western_Blot Quantitative Western Blot Protein_Quant->Western_Blot Data_Analysis1 Data Analysis (DC50 & Dmax) Western_Blot->Data_Analysis1 NanoBRET NanoBRET™ Ternary Complex Assay Data_Analysis2 Data Analysis (Kd, Cooperativity) NanoBRET->Data_Analysis2 SPR Surface Plasmon Resonance (SPR) SPR->Data_Analysis2 ITC Isothermal Titration Calorimetry (ITC) ITC->Data_Analysis2

Caption: General workflow for the in vitro evaluation of PROTACs.

This assay is the gold standard for quantifying protein degradation.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells (e.g., MCF7 for ER-alpha targeting PROTACs) in 6-well plates and allow them to adhere overnight.[10]

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTACs (typically from 1 pM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[10]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, run on an SDS-PAGE gel, and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody against the POI and a loading control (e.g., GAPDH or β-actin). Subsequently, probe with a corresponding HRP-conjugated secondary antibody.

  • Signal Detection: Detect the chemiluminescent signal using a digital imager.

  • Data Analysis: Quantify the band intensities using software like ImageJ.[10] Normalize the POI signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle control. Plot the percentage of degradation versus the log of the PROTAC concentration and fit a four-parameter logistic curve to determine the DC50 and Dmax values.[10][11]

This live-cell assay provides a quantitative measure of ternary complex formation.[8][9]

Step-by-Step Protocol:

  • Cell Transfection: Co-transfect HEK293 cells with plasmids encoding the POI fused to NanoLuc® luciferase and the E3 ligase (e.g., VHL or CRBN) fused to HaloTag®.

  • Cell Seeding: Seed the transfected cells into a 96-well plate.

  • HaloTag® Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

  • PROTAC Addition: Add serial dilutions of the PROTACs to the wells.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.

  • Signal Measurement: Measure the donor (460 nm) and acceptor (618 nm) emission signals simultaneously using a luminometer capable of BRET measurements.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 of ternary complex formation.

Conclusion and Future Perspectives

The in vitro evaluation of PROTACs is a multi-faceted process that requires a suite of well-designed experiments. This guide highlights the pivotal role of the linker in determining PROTAC efficacy, using a comparative case study of a PROTAC with a nonane linker. The experimental data underscores the necessity of optimizing linker length to achieve potent and maximal protein degradation. The provided protocols for quantitative Western blotting and NanoBRET™ assays serve as a robust starting point for researchers in this field. As our understanding of the "linkerology" of PROTACs deepens, we can anticipate the development of more sophisticated linkers that not only optimize ternary complex formation but also enhance properties such as cell permeability and solubility.[5][12]

References

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364. [Link]

  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514-521. [Link]

  • Crews, C. M. (2019). Targeted protein degradation: from chemical biology to drug discovery. Cell Chemical Biology, 26(8), 1139-1150. [Link]

  • Bio-Techne. (n.d.). Targeted Protein Degradation. [Link]

  • Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation. Angewandte Chemie International Edition, 55(6), 1966-1973. [Link]

  • Maple, H. J., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Expert Opinion on Drug Discovery, 15(8), 925-943. [Link]

  • Smalley, J. P., et al. (2022). Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells. Journal of Medicinal Chemistry, 65(7), 5433-5450. [Link]

  • Shadrick, W. R., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(6), 381-390. [Link]

  • Edmondson, S. D., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 28(12), 1025-1037. [Link]

  • Li, Y., et al. (2022). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Journal of Pharmaceutical Analysis, 12(4), 624-631. [Link]

  • ICE Bioscience. (n.d.). NanoBRET Ternary Complex Formation Assays. [Link]

  • Open Exploration Publishing. (2020, October 30). Novel approaches for the rational design of PROTAC linkers. [Link]

  • Robers, M. B., et al. (2018). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chemical Biology, 13(9), 2758-2770. [Link]

  • Reaction Biology. (n.d.). BRD4 Ternary Complex PROTAC Assay Service. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling N-Boc-9-aminononan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 102325-17-7 Chemical Class: Protected Amino Alcohol / Linker Primary Application: PROTAC® Linker Synthesis, Bioconjugation

Hazard Profiling & Risk Assessment

Note: As a specialized research chemical, specific toxicological data for N-Boc-9-aminononan-1-ol is often limited. The following assessment is derived from Structure-Activity Relationship (SAR) analysis of analogous Boc-protected amino alcohols.

Core Hazard Classification (Derived GHS)

While the Boc (tert-butyloxycarbonyl) group masks the basicity of the primary amine, reducing corrosivity compared to the free amine, the hydroxyl moiety and lipophilic alkyl chain (C9) retain potential for irritation and permeation.

Hazard CategoryClassification (Likely)Operational Implication
Skin Irritation Category 2 (H315)Causes skin irritation upon direct contact.
Eye Irritation Category 2A (H319)Causes serious eye irritation. High risk during solubilization.
STOT-SE Category 3 (H335)May cause respiratory irritation if dust/aerosol is generated.
Sensitization Data LackingTreat as Potential Sensitizer. Avoid inhalation.[1][2]

Personal Protective Equipment (PPE) Matrix

The selection of PPE must follow a Barrier-Breakthrough Logic . Standard lab PPE is insufficient without specific material compatibility checks.

A. Hand Protection (Critical Control Point)

Recommendation: Nitrile Rubber (Minimum 5 mil thickness)

  • Rationale: Latex is not recommended due to poor resistance against organic solvents often used with this linker (e.g., DCM, DMF).

  • Double-Gloving Protocol: Required when dissolving the compound in halogenated solvents (DCM/Chloroform).

    • Inner Layer: 4 mil Nitrile (Tactility).

    • Outer Layer: 5-8 mil Nitrile or Laminate (Chemical Resistance).

    • Change Frequency: Immediately upon splash or every 60 minutes of active handling.

B. Ocular & Face Protection[3][4][5]
  • Standard Operation: Chemical Splash Goggles (ANSI Z87.1 or EN 166). Safety glasses are insufficient for handling viscous linkers that can adhere to skin/eyes.

  • High-Risk Operation (Scale-up >5g): Face shield required over goggles to protect against splash-back during exothermic deprotection steps.

C. Respiratory Protection[2][5]
  • Solid State: Handling the neat solid/oil should be performed in a Chemical Fume Hood .

  • Outside Hood: If weighing outside a hood is unavoidable (not recommended), use a Half-face respirator with P100/OV cartridges (Organic Vapor/Particulate).

Operational Workflow & Decision Logic

The following diagram illustrates the decision matrix for handling N-Boc-9-aminononan-1-ol, ensuring safety protocols adapt to the experimental state.

PPE_Decision_Matrix Start Start: Handling N-Boc-9-aminononan-1-ol State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid If Crystalline Liquid Viscous Oil / Solution State_Check->Liquid If Melted/Oil Weighing Weighing Protocol Solid->Weighing Solubilization Solubilization (DCM/DMF) Liquid->Solubilization PPE_Solid PPE: Nitrile Gloves + Goggles Control: Static-Free Spatula Weighing->PPE_Solid PPE_Liquid PPE: Double Nitrile + Face Shield Control: Positive Displacement Pipette Solubilization->PPE_Liquid Ventilation Requirement: Fume Hood (Sash Height < 18 inches) PPE_Solid->Ventilation PPE_Liquid->Ventilation

Caption: Decision matrix for PPE selection based on the physical state of the linker. Note the escalation to double-gloving during solubilization.

Step-by-Step Handling Protocol

Phase 1: Preparation
  • Inspect Glassware: Ensure all receiving flasks are dry. Boc-groups are acid-sensitive; ensure glassware is free of acidic residue (e.g., from acid baths).

  • Static Control: Long-chain Boc-linkers can be static-prone solids. Use an ionizing fan or antistatic gun if weighing small quantities (<10 mg) to prevent dispersal.

Phase 2: Transfer & Solubilization
  • Tool Selection:

    • For Solid: Use a stainless steel micro-spatula.

    • For Viscous Oil: Do not pour. Use a wide-bore pipette tip or a positive displacement pipette to prevent dripping.

  • Solvent Addition: Add solvent (typically DCM, DMF, or DMSO) slowly down the side of the vessel.

    • Safety Note: N-Boc-9-aminononan-1-ol is a surfactant-like molecule. Vigorous mixing can cause foaming. Swirl gently; do not shake.

Phase 3: Cleanup & Decontamination
  • Immediate Wipe-down: Wipe balance area with a tissue soaked in Ethanol or Isopropanol.

  • Waste Stream: Dispose of solid waste (weigh boats, contaminated gloves) in Solid Hazardous Waste . Liquid waste goes to Organic Non-Halogenated (or Halogenated if DCM was used).

Emergency Response Procedures

ScenarioImmediate ActionSecondary Action
Eye Contact Flush immediately with water for 15 minutes. Hold eyelids open.Seek medical attention.[1][3][4] Provide SDS (or generic Boc-amino alcohol SDS).
Skin Contact Remove contaminated clothing.[2][4] Wash with soap and water (do not use alcohol/solvents, as they enhance permeation).Monitor for redness/blistering (Delayed hypersensitivity).
Spill (Solid) Cover with wet paper towels to prevent dust. Scoop into waste container.Clean area with soap/water.[1][2][5]
Spill (Liquid) Absorb with vermiculite or spill pads.Ventilate area.[2][6][5]

References

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[3][4][7] Link

  • PubChem. Compound Summary: N-Boc-amino Alcohols (Class Review). National Library of Medicine. Link

  • Ansell Chemical Resistance Guide. Permeation & Degradation Data for Nitrile Gloves. (Referenced for solvent compatibility logic). Link

  • Fisher Scientific. Safety Data Sheet: N-Boc-aminoethanol (Structural Analog). (Used for hazard extrapolation). Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.